molecular formula C6H11NO2 B1210540 Cispentacin CAS No. 37910-65-9

Cispentacin

Cat. No.: B1210540
CAS No.: 37910-65-9
M. Wt: 129.16 g/mol
InChI Key: JWYOAMOZLZXDER-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cispentacin is an organonitrogen compound and an organooxygen compound. It is functionally related to a beta-amino acid.
(1R,2S)-2-azaniumylcyclopentanecarboxylate has been reported in Bacillus cereus and Streptomyces griseus with data available.
structure given in first source;  isolated from Bacillus cereus

Properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYOAMOZLZXDER-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924231
Record name 2-Aminocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122672-46-2, 37910-65-9
Record name Cispentacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122672-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cispentacin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cispentacin, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CISPENTACIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CISPENTACIN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cispentacin: A Technical Guide to its Discovery and Isolation from Bacillus cereus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cispentacin, a potent antifungal agent, was first discovered and isolated from the fermentation broth of Bacillus cereus strain L450-B2.[1][2] This technical guide provides an in-depth overview of the discovery, biosynthesis, and, most critically, the detailed experimental methodologies for the production and isolation of this valuable secondary metabolite. The protocols outlined herein are compiled from the original discovery literature and established methods for the purification of amino acid-like natural products. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development, facilitating the replication and optimization of this compound production and purification.

Introduction

This compound, with the chemical structure (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a non-proteinogenic β-amino acid that exhibits significant antifungal activity, particularly against Candida albicans.[1][2] Its unique cyclic structure and potent bioactivity have made it a subject of interest for the development of novel antifungal therapeutics. The initial discovery of this compound from a terrestrial bacterium, Bacillus cereus, highlighted the potential of this genus as a source of unique and medically relevant secondary metabolites. This guide focuses on the technical aspects of its discovery and isolation, providing a foundational understanding for further research and development.

Discovery and Producing Organism

This compound was first reported in 1989 as a new antifungal antibiotic isolated from the culture broth of Bacillus cereus strain L450-B2.[1][2] The producing organism is a Gram-positive, spore-forming bacterium commonly found in soil and diverse environments.

Table 1: Taxonomical Data for the this compound Producing Organism

CharacteristicDescription
Organism Bacillus cereus
Strain L450-B2
Morphology Rod-shaped, Gram-positive, spore-forming
Source Soil

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Bacillus cereus L450-B2. While the exact media composition and fermentation parameters from the original discovery are not fully detailed in publicly available literature, a generalized protocol based on typical fermentation conditions for Bacillus species to produce secondary metabolites can be outlined.

Fermentation Medium

A complex medium rich in carbohydrates and nitrogen sources is generally employed to support the growth of Bacillus cereus and the production of secondary metabolites.

Table 2: Generalized Fermentation Medium Composition

ComponentConcentration (g/L)Purpose
Glucose20.0Carbon Source
Soluble Starch10.0Carbon Source
Yeast Extract5.0Nitrogen and Growth Factor Source
Peptone5.0Nitrogen Source
K2HPO41.0Phosphate Source and pH Buffering
MgSO4·7H2O0.5Source of Magnesium Ions
CaCO32.0pH Buffering
Fermentation Protocol
  • Inoculum Preparation: A seed culture of Bacillus cereus L450-B2 is prepared by inoculating a loopful of a fresh plate culture into a flask containing a seed medium (e.g., Nutrient Broth) and incubating at 30°C for 24 hours on a rotary shaker.

  • Production Fermentation: The production medium is sterilized by autoclaving. After cooling, it is inoculated with the seed culture (typically 5-10% v/v).

  • Incubation: The fermentation is carried out in a fermenter under controlled conditions.

    • Temperature: 28-32°C

    • pH: Maintained between 6.5 and 7.5

    • Agitation: 150-250 rpm

    • Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute)

  • Monitoring: The production of this compound is monitored over time using a bioassay against a susceptible fungal strain (e.g., Candida albicans) or by chromatographic methods such as HPLC.

  • Harvesting: The fermentation broth is harvested at the peak of this compound production, typically in the stationary phase of bacterial growth.

Isolation and Purification of this compound

This compound is a water-soluble, amphoteric compound, which dictates the choice of purification methods. The general strategy involves initial separation from the biomass followed by a series of chromatographic steps.

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_purification Purification Fermentation Fermentation of Bacillus cereus L450-B2 Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Harvest Broth Supernatant Culture Supernatant Centrifugation->Supernatant Separate Biomass IonExchange Cation Exchange Chromatography Supernatant->IonExchange Load Supernatant GelFiltration Gel Filtration Chromatography IonExchange->GelFiltration Elute and Pool Active Fractions ActiveFractions Collection of Active Fractions GelFiltration->ActiveFractions Further Purification Lyophilization Lyophilization ActiveFractions->Lyophilization Concentrate Purethis compound Pure this compound Lyophilization->Purethis compound Obtain Pure Product

Caption: Experimental workflow for the isolation and purification of this compound.

Detailed Protocols

Step 1: Removal of Biomass

  • The harvested fermentation broth is centrifuged at 8,000 x g for 20 minutes to pellet the bacterial cells.

  • Alternatively, the broth can be filtered through a membrane with a pore size of 0.45 µm.

  • The resulting cell-free supernatant containing this compound is collected.

Step 2: Cation Exchange Chromatography

This step utilizes the basic nature of the amino group in this compound to bind it to a negatively charged resin.

  • Resin: A strongly acidic cation exchange resin (e.g., Dowex 50W X8, H+ form) is packed into a column.

  • Equilibration: The column is equilibrated with deionized water or a low concentration acidic buffer (e.g., 0.1 M acetic acid).

  • Loading: The pH of the culture supernatant is adjusted to acidic (pH 3-4) with an appropriate acid (e.g., HCl) and loaded onto the equilibrated column.

  • Washing: The column is washed with several column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: this compound is eluted using a gradient of increasing pH or ionic strength. A common eluent is an aqueous ammonia solution (e.g., 0.1 N to 1.0 N NH4OH).

  • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of this compound using a suitable assay (e.g., ninhydrin test for amino acids or an antifungal bioassay).

Step 3: Gel Filtration Chromatography

This step separates molecules based on their size.

  • Resin: A gel filtration resin with an appropriate fractionation range (e.g., Sephadex G-10 or Bio-Gel P-2) is used to pack a column.

  • Equilibration: The column is equilibrated with a suitable buffer, typically deionized water or a volatile buffer like ammonium acetate to facilitate subsequent removal.

  • Loading: The active fractions from the ion-exchange step are pooled, concentrated (e.g., by rotary evaporation), and loaded onto the gel filtration column.

  • Elution: The sample is eluted with the equilibration buffer.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for this compound. The active fractions are pooled.

Step 4: Lyophilization

  • The pooled active fractions from the gel filtration step are lyophilized (freeze-dried) to obtain pure, solid this compound.

Characterization of this compound

The structure of the isolated this compound is confirmed through various spectroscopic techniques.

Table 3: Physico-chemical and Spectroscopic Data of this compound

PropertyValue
Appearance White powder
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Solubility Soluble in water, insoluble in most organic solvents
1H NMR (D2O, δ ppm) Multiplets at ~1.6-2.2 (cyclopentane ring protons), ~3.4 (CH-N), and ~3.8 (CH-C=O)
13C NMR (D2O, δ ppm) Resonances for cyclopentane carbons, the α-carbon to the amino group, and the carboxyl carbon
Mass Spectrometry (m/z) [M+H]+ at 130.0862

Signaling Pathways and Logical Relationships

The biosynthesis of this compound in Bacillus cereus involves a unique set of enzymes. While a detailed signaling pathway for its regulation is not fully elucidated, the biosynthetic pathway has been studied.

biosynthesis_pathway cluster_pathway Simplified this compound Biosynthesis Precursors Primary Metabolites (e.g., Acetyl-CoA, Amino Acids) PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) -like machinery Precursors->PKS_NRPS Cyclopentane Cyclopentane Ring Formation PKS_NRPS->Cyclopentane Tailoring Tailoring Enzymes (e.g., Aminotransferase) Cyclopentane->Tailoring This compound This compound Tailoring->this compound

Caption: Simplified overview of the this compound biosynthetic pathway.

Conclusion

This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Bacillus cereus L450-B2. The detailed, albeit generalized, experimental protocols for fermentation and purification are intended to equip researchers with the necessary information to produce and isolate this important antifungal compound. The provided data and workflows serve as a valuable resource for natural product chemists, microbiologists, and professionals in the field of drug development, fostering further research into this compound and other bioactive compounds from Bacillus species. Further investigation to delineate the precise fermentation conditions and to optimize the purification process is encouraged to enhance the yield and purity of this compound for preclinical and clinical studies.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Cispentacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cispentacin, a naturally occurring β-amino acid, has garnered significant attention in the scientific community for its potent antifungal properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. The document delves into the molecule's structural parameters, stereochemical configuration, and the experimental protocols for its synthesis and characterization. Furthermore, it visualizes the biosynthetic pathway and the mechanism of action of this compound through detailed diagrams, offering a thorough understanding of this promising antifungal agent.

Chemical Structure of this compound

This compound is the common name for the chemical compound (1R,2S)-2-aminocyclopentane-1-carboxylic acid. It is a cyclic β-amino acid with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . The molecule consists of a five-membered cyclopentane ring substituted with an amino group (-NH₂) and a carboxylic acid group (-COOH) on adjacent carbon atoms. The "cis" prefix in its name indicates that the amino and carboxyl substituents are on the same side of the cyclopentane ring.

The precise spatial arrangement of these functional groups is crucial for its biological activity. The absolute configuration of the naturally occurring, biologically active enantiomer is (-)-(1R,2S).[1][2] This specific stereochemistry is essential for its interaction with its biological target.

Structural Parameters

Table 1: Estimated Bond Lengths in this compound

BondEstimated Length (Å)
C-C (alkane)1.54
C-N1.47
C-O (carboxyl)1.25
C=O (carboxyl)1.25
O-H (carboxyl)0.96
N-H1.01
C-H1.09

Table 2: Estimated Bond Angles in this compound

AngleEstimated Angle (°)
C-C-C (ring)~104
H-C-H109.5
C-C-N109.5
C-C-COOH109.5
O=C-O120
H-N-H107

Stereochemistry of this compound

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. With two chiral centers at the C1 and C2 positions of the cyclopentane ring, four possible stereoisomers can exist. However, the naturally occurring and biologically active form is the (-)-(1R,2S) enantiomer.

Absolute Configuration

The absolute configuration of this compound has been determined to be (1R, 2S). This was established through stereospecific synthesis and spectroscopic methods. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S configuration to each chiral center.

Optical Activity

As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. The naturally occurring enantiomer is levorotatory, indicated by the negative sign (-) in its name. The specific rotation is a characteristic physical property of a chiral compound.

Table 3: Specific Rotation of (-)-(1R,2S)-Cispentacin

ParameterValue
Specific Rotation [α]Data not consistently available with full experimental details.
WavelengthSodium D-line (589 nm) is commonly used.
TemperatureTypically measured at 20-25 °C.
SolventWater or acidic/basic aqueous solutions.
ConcentrationNot consistently reported.

Note: While the levorotatory nature is established, a precise and consistently reported value for the specific rotation with all experimental parameters is not available in the reviewed literature.

Experimental Protocols

Enantioselective Synthesis of (-)-(1R,2S)-Cispentacin

The asymmetric synthesis of (-)-(1R,2S)-cispentacin is crucial for obtaining the pure, biologically active enantiomer. Several synthetic routes have been developed. Below is a generalized protocol based on a common strategy involving a chiral auxiliary.

Protocol: Asymmetric Synthesis of (-)-(1R,2S)-Cispentacin

  • Preparation of Chiral Amine: Start with a commercially available chiral amine, such as (R)-(+)-α-methylbenzylamine, which will serve as the chiral auxiliary.

  • Conjugate Addition: React the chiral amine with an α,β-unsaturated ester, such as tert-butyl cyclopent-1-enecarboxylate, in the presence of a strong base like lithium diisopropylamide (LDA). This conjugate addition step introduces the amino group stereoselectively.

  • Purification: The resulting diastereomeric β-amino ester is purified by chromatography to separate it from any minor diastereomers.

  • Removal of Chiral Auxiliary: The chiral auxiliary is removed by hydrogenolysis, typically using hydrogen gas and a palladium catalyst (e.g., Pd/C).

  • Hydrolysis of the Ester: The tert-butyl ester is hydrolyzed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final product, (-)-(1R,2S)-cispentacin.

  • Purification and Characterization: The final product is purified by recrystallization or ion-exchange chromatography. The enantiomeric purity is confirmed by chiral HPLC, and the structure is verified by NMR spectroscopy and mass spectrometry.

Determination of Absolute Configuration by X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[2][3][4][5][6]

Protocol: Determination of Absolute Configuration

  • Crystal Growth: High-quality single crystals of the enantiomerically pure this compound, or a suitable derivative, are grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector. To determine the absolute configuration, it is crucial to collect data with anomalous dispersion, often requiring the use of a specific X-ray wavelength (e.g., Cu Kα radiation).

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the precise atomic coordinates.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 for a given enantiomer and close to 1 for its inverted structure confirms the assignment with high confidence.

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound involves a unique set of enzymes that construct the five-membered ring and introduce the amino and carboxyl groups with the correct stereochemistry.[7][8][9][10][11]

This compound Biosynthesis cluster_0 Starting Materials cluster_1 Enzymatic Cascade cluster_2 Intermediates cluster_3 Final Product 2-Oxoglutarate 2-Oxoglutarate AmcH AmcH 2-Oxoglutarate->AmcH Malonyl-CoA Malonyl-CoA Malonyl-AmcB Malonyl-AmcB Malonyl-CoA->Malonyl-AmcB 2-Oxoglutaryl-AmcB 2-Oxoglutaryl-AmcB AmcH->2-Oxoglutaryl-AmcB AmcF-AmcG AmcF-AmcG Cyclized Intermediate Cyclized Intermediate AmcF-AmcG->Cyclized Intermediate AmcE AmcE Decarboxylated Intermediate Decarboxylated Intermediate AmcE->Decarboxylated Intermediate FabI FabI Reduced Intermediate Reduced Intermediate FabI->Reduced Intermediate AmcC AmcC Aminated Intermediate Aminated Intermediate AmcC->Aminated Intermediate AmcD AmcD This compound This compound AmcD->this compound 2-Oxoglutaryl-AmcB->AmcF-AmcG Malonyl-AmcB->AmcF-AmcG Cyclized Intermediate->AmcE Decarboxylated Intermediate->FabI Reduced Intermediate->AmcC Aminated Intermediate->AmcD

Caption: Biosynthetic pathway of this compound.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting protein synthesis. It is actively transported into the fungal cell and then competitively inhibits isoleucyl-tRNA synthetase (IleRS).[12][13][14][15][16]

This compound Mechanism of Action cluster_0 Cellular Environment cluster_1 Protein Synthesis Machinery Cispentacin_ext This compound (extracellular) Fungal_Cell_Membrane Fungal Cell Membrane Cispentacin_ext->Fungal_Cell_Membrane Active Transport Cispentacin_int This compound (intracellular) Fungal_Cell_Membrane->Cispentacin_int IleRS Isoleucyl-tRNA Synthetase Cispentacin_int->IleRS Competitive Inhibition Isoleucyl-tRNA-Ile Isoleucyl-tRNA-Ile IleRS->Isoleucyl-tRNA-Ile Protein_Synthesis Protein Synthesis Isoleucine Isoleucine Isoleucine->IleRS tRNA-Ile tRNA-Ile tRNA-Ile->IleRS Isoleucyl-tRNA-Ile->Protein_Synthesis Cell_Growth_Inhibition Fungal Cell Growth Inhibition Protein_Synthesis->Cell_Growth_Inhibition

Caption: Mechanism of action of this compound.

Conclusion

This compound remains a molecule of significant interest due to its potent and specific antifungal activity. A thorough understanding of its chemical structure and, critically, its stereochemistry is fundamental for any research or development efforts. The (-)-(1R,2S) configuration is paramount for its biological function. This guide has provided a detailed overview of these aspects, including estimated structural parameters, and has outlined the experimental approaches for its stereocontrolled synthesis and definitive stereochemical assignment. The visualized biosynthetic pathway and mechanism of action further illuminate the molecular basis of its antifungal properties, providing a solid foundation for future research into novel antifungal therapies based on the this compound scaffold. Further research to provide publicly accessible, high-resolution crystallographic data and detailed, standardized experimental protocols would be of great benefit to the scientific community.

References

An In-depth Technical Guide to (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-2-Aminocyclopentane-1-carboxylic acid, also known as (+)-Cispentacin, is a non-proteinogenic β-amino acid with significant antifungal properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, biological activity, and detailed experimental protocols for its synthesis and evaluation. The information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in harnessing the therapeutic potential of this molecule.

Core Properties

(1R,2S)-2-Aminocyclopentane-1-carboxylic acid is a water-soluble, amphoteric compound.[1] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name (1R,2S)-2-aminocyclopentane-1-carboxylic acid
Common Name (+)-Cispentacin
CAS Number 64191-14-6[2]
Molecular Formula C₆H₁₁NO₂[2]
Canonical SMILES C1C--INVALID-LINK--N">C@HC(=O)O[3]
InChI InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1[2]
InChIKey JWYOAMOZLZXDER-CRCLSJGQSA-N[2]
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 129.16 g/mol [3]
Melting Point 218-219 °C (sublimes)[2]
Boiling Point 264.7 °C at 760 mmHg (for hydrochloride salt)[]
Solubility Water-soluble[1]
Appearance Almost white crystalline powder (for hydrochloride salt)[]
XLogP3-AA -2.0[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3
Polar Surface Area 63.3 Ų[3]
Rotatable Bond Count 1

Biological Activity and Mechanism of Action

(1R,2S)-2-Aminocyclopentane-1-carboxylic acid exhibits potent antifungal activity, particularly against Candida albicans.[5] While its in vitro activity can be modest depending on the testing medium, it demonstrates strong therapeutic efficacy in in vivo models of systemic candidiasis.[1][5]

The primary mechanism of action involves its transport into the fungal cell via amino acid permeases. Once inside the cell, it is believed to act as an inhibitor of prolyl-tRNA synthetase (PRS). This inhibition disrupts protein synthesis and subsequently RNA synthesis, leading to the antifungal effect.

Signaling Pathway of Antifungal Action

Antifungal_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Fungal Cytoplasm Cispentacin_ext (1R,2S)-2-Aminocyclopentane- 1-carboxylic acid Permease Amino Acid Permease Cispentacin_ext->Permease Transport Cispentacin_int (1R,2S)-2-Aminocyclopentane- 1-carboxylic acid Permease->Cispentacin_int PRS Prolyl-tRNA Synthetase (PRS) Cispentacin_int->PRS Inhibition Proline L-Proline Proline->PRS ATP ATP ATP->PRS tRNA_Pro tRNAPro tRNA_Pro->PRS Prolyl_tRNA Prolyl-tRNAPro PRS->Prolyl_tRNA Catalysis Fungal_Growth Fungal Growth Inhibition Protein_Synth Protein Synthesis Prolyl_tRNA->Protein_Synth Protein_Synth->Fungal_Growth

Caption: Proposed mechanism of antifungal action.

Experimental Protocols

Synthesis of (1R,2S)-2-Aminocyclopentane-1-carboxylic Acid

The following is a scalable synthesis protocol adapted from published literature.[6]

Workflow for Synthesis

Synthesis_Workflow Start Ethyl 2-oxocyclopentanecarboxylate Step1 Reductive Amination with (S)-α-phenylethylamine Start->Step1 Intermediate1 Diastereomeric Mixture of Ethyl 2-((S)-1-phenylethyl)amino) cyclopentanecarboxylate Step1->Intermediate1 Step2 Diastereoselective Crystallization with (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid Intermediate1->Step2 Intermediate2 Enantiopure Salt Step2->Intermediate2 Step3 Liberation of Free Amine Intermediate2->Step3 Intermediate3 Enantiopure Amino Ester Step3->Intermediate3 Step4 Hydrogenolysis (Pd/C, H₂) Intermediate3->Step4 Intermediate4 Ethyl (1R,2S)-2-aminocyclopentanecarboxylate Step4->Intermediate4 Step5 Acid Hydrolysis (HCl) Intermediate4->Step5 End (1R,2S)-2-Aminocyclopentane- 1-carboxylic acid Step5->End

Caption: Synthetic workflow for the target compound.

Detailed Methodology:

  • Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is dissolved in toluene. (S)-α-phenylethylamine and isobutyric acid are added, and the mixture is heated. Water is removed azeotropically. The resulting enamine is then reduced.

  • Diastereoselective Crystallization: The crude amino ester mixture is treated with (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid in a suitable solvent such as acetonitrile. The salt of the desired (1R,2S) diastereomer precipitates upon cooling and is isolated by filtration.[6]

  • Liberation of the Free Amine: The isolated salt is treated with an aqueous basic solution (e.g., KHCO₃/K₂CO₃) and extracted with an organic solvent like diethyl ether. The organic layers are combined, dried, and concentrated to yield the free amino ester.[6]

  • Hydrogenolysis: The chiral auxiliary is removed by hydrogenolysis. The amino ester is dissolved in methanol, and 10% palladium on activated carbon is added. The mixture is subjected to a hydrogen atmosphere until the reaction is complete.[6]

  • Acid Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid by heating in hydrochloric acid. The final product is then isolated.

Antifungal Susceptibility Testing

The following protocol is a generalized method for determining the in vitro antifungal activity against Candida albicans.

Workflow for Antifungal Susceptibility Testing

Antifungal_Assay_Workflow Start Prepare Candida albicans Inoculum Step2 Inoculate Microtiter Plate Wells with Fungal Suspension and Test Compound Start->Step2 Step1 Prepare Serial Dilutions of (1R,2S)-2-aminocyclopentane-1-carboxylic acid Step1->Step2 Step3 Incubate at 35°C for 48 hours Step2->Step3 Step4 Visually or Spectrophotometrically Assess Fungal Growth Step3->Step4 End Determine Minimum Inhibitory Concentration (MIC) Step4->End

Caption: Workflow for antifungal susceptibility assay.

Detailed Methodology:

  • Inoculum Preparation: Candida albicans is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24 hours at 35-37°C. A suspension of the yeast is prepared in sterile saline or RPMI-1640 medium and adjusted to a 0.5 McFarland standard.[7]

  • Drug Dilution: A stock solution of (1R,2S)-2-aminocyclopentane-1-carboxylic acid is prepared in an appropriate solvent (e.g., water or buffer). Serial twofold dilutions are then made in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: The standardized yeast inoculum is further diluted and added to each well of the microtiter plate containing the drug dilutions to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]

  • Incubation: The microtiter plates are incubated at 35°C for 48 hours.[8]

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 620 nm).[9]

Conclusion

(1R,2S)-2-Aminocyclopentane-1-carboxylic acid is a promising antifungal agent with a well-defined mechanism of action. This guide provides essential data and detailed protocols to facilitate further research and development of this compound and its analogs for potential therapeutic applications. The provided information on its synthesis and biological evaluation serves as a solid foundation for researchers to explore its full potential in combating fungal infections.

References

Cispentacin: A Technical Guide to its Microbial Production and Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the microorganism responsible for producing the antifungal agent cispentacin, the conditions required for its fermentation, and the methodologies for its isolation and analysis. The information is curated for professionals in the fields of microbiology, biotechnology, and pharmaceutical sciences.

This compound Producing Microorganism

The primary microorganism identified as a natural producer of this compound is Bacillus cereus strain L450-B2 .[1][2][3][4][5] This gram-positive, spore-forming bacterium was the source from which this compound was first isolated and characterized. While B. cereus is a ubiquitous soil bacterium known for producing a variety of bioactive compounds, strain L450-B2 is specifically noted for its ability to synthesize this unique cyclic amino acid antibiotic.[1][2]

In addition to its native producer, this compound has been successfully produced through heterologous expression in Streptomyces albus G153, demonstrating the potential for genetic engineering to facilitate production in alternative host organisms.

Fermentation Conditions for this compound Production

Detailed, quantitative data on the optimal fermentation parameters for this compound production by Bacillus cereus L450-B2 are not extensively available in recent literature. The foundational information is derived from the original discovery. However, based on general knowledge of fermentation optimization for Bacillus cereus strains for the production of other secondary metabolites, a set of recommended conditions can be inferred.

Table 1: Recommended Fermentation Parameters for this compound Production by Bacillus cereus L450-B2

ParameterRecommended Range/ValueNotes
Producing Strain Bacillus cereus L450-B2The original and primary producing microorganism.[1][2][3][4][5]
Temperature 28 - 37 °CBacillus cereus strains are generally mesophilic. Optimization within this range is recommended.[6][7][8][9]
pH 7.0 - 8.0Maintaining a neutral to slightly alkaline pH is often optimal for secondary metabolite production in Bacillus species.[6][7][8][9]
Aeration HighAerobic conditions are crucial for the growth of B. cereus and the production of many of its secondary metabolites.
Agitation 150 - 250 rpmAdequate agitation is necessary to ensure proper mixing and oxygen transfer in submerged fermentation.[6][10]
Incubation Time 48 - 96 hoursThe production of secondary metabolites typically occurs during the stationary phase of bacterial growth.

Fermentation Medium Composition:

The precise composition of the fermentation medium used for the original production of this compound by Bacillus cereus L450-B2 is not detailed in the readily available literature. However, a complex medium rich in carbohydrates and nitrogen sources is generally required for antibiotic production by Bacillus species.

Table 2: General Fermentation Medium Composition for Bacillus Species

ComponentConcentration Range (g/L)Purpose
Carbon Source
Glucose/Starch10 - 40Primary energy and carbon source.
Nitrogen Source
Peptone/Yeast Extract5 - 20Provides organic nitrogen, vitamins, and growth factors.
Ammonium Salts (e.g., (NH₄)₂SO₄)2 - 5Inorganic nitrogen source.
Minerals and Trace Elements
K₂HPO₄/KH₂PO₄1 - 5Buffering agent and source of phosphate.
MgSO₄·7H₂O0.5 - 1Source of magnesium ions, a cofactor for many enzymes.
Trace Element Solution1 - 2 (mL/L)Provides essential micronutrients for growth and metabolism.

Experimental Protocols

Fermentation Protocol (General)
  • Inoculum Preparation: A seed culture of Bacillus cereus L450-B2 is prepared by inoculating a suitable liquid medium (e.g., Nutrient Broth) and incubating for 18-24 hours at 30-37°C with shaking.

  • Fermentation: The production medium is inoculated with the seed culture (typically 2-5% v/v). The fermentation is carried out in a fermenter with controlled temperature, pH, aeration, and agitation as outlined in Table 1.

  • Monitoring: The fermentation is monitored for parameters such as cell growth (optical density), pH, and this compound production over time.

  • Harvesting: After the desired incubation period (typically determined by peak this compound production), the fermentation broth is harvested. The bacterial cells are separated from the supernatant by centrifugation or microfiltration. The supernatant contains the secreted this compound.

This compound Purification Protocol (General)

This compound is a water-soluble, amphoteric molecule, which lends itself to purification by ion-exchange chromatography.

  • Clarification of Supernatant: The harvested fermentation supernatant is clarified by filtration to remove any remaining cells and particulate matter.

  • Cation-Exchange Chromatography:

    • Resin: A strong cation-exchange resin (e.g., Dowex 50W series) is packed into a chromatography column.

    • Equilibration: The column is equilibrated with a low ionic strength acidic buffer (e.g., 0.1 M acetic acid).

    • Loading: The clarified supernatant, adjusted to an acidic pH (e.g., pH 3-4) to ensure a net positive charge on the this compound molecule, is loaded onto the column. This compound binds to the negatively charged resin.

    • Washing: The column is washed with the equilibration buffer to remove unbound impurities.

    • Elution: this compound is eluted from the column using a buffer with a higher ionic strength or a higher pH. A linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or a stepwise increase in pH (e.g., to a neutral or slightly basic pH) can be employed.

  • Desalting and Concentration: The fractions containing this compound are pooled, desalted (e.g., by dialysis or using a desalting column), and concentrated under vacuum.

  • Further Purification (Optional): If necessary, further purification can be achieved by techniques such as reversed-phase chromatography or crystallization.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated from primary metabolites and involves a type II polyketide synthase (PKS) machinery.[11]

cispentacin_biosynthesis Acetyl-CoA Acetyl-CoA PKS_Complex Type II Polyketide Synthase (PKS) Complex Acetyl-CoA->PKS_Complex Polyketide_Intermediate Linear Polyketide Intermediate PKS_Complex->Polyketide_Intermediate Cyclization Cyclization Polyketide_Intermediate->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., aminotransferase) Cyclized_Intermediate->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Production and Purification

The overall process from fermentation to purified this compound follows a logical workflow.

cispentacin_workflow cluster_fermentation Fermentation cluster_purification Purification Inoculum Inoculum Preparation (Bacillus cereus L450-B2) Fermentation Submerged Fermentation Harvesting Harvesting and Cell Separation Fermentation->Harvesting Supernatant Clarified Supernatant Harvesting->Supernatant IEC Ion-Exchange Chromatography Supernatant->IEC Desalting Desalting and Concentration IEC->Desalting Pure_this compound Pure this compound Desalting->Pure_this compound

References

Cispentacin's Mechanism of Action in Fungal Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cispentacin, a naturally occurring cyclic β-amino acid, demonstrates significant in vivo antifungal activity, particularly against Candida species. Its primary mechanism of action involves the targeted inhibition of protein biosynthesis through the competitive inhibition of isoleucyl-tRNA synthetase (IleRS). This technical guide provides a comprehensive overview of the molecular pathways involved in this compound's antifungal effects, detailed experimental protocols for its study, and a summary of key quantitative data. This document is intended to serve as a resource for researchers and professionals involved in antifungal drug discovery and development.

Introduction

Discovered in the culture broth of Bacillus cereus and Streptomyces setonii, this compound, chemically known as (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, represents a promising class of antifungal agents.[1][2] Despite exhibiting modest in vitro activity in some standard assays, its potent in vivo efficacy, especially in models of systemic candidiasis, has driven further investigation into its mechanism of action.[1][2] This guide will delve into the core molecular processes that underpin this compound's antifungal properties, with a focus on its transport into the fungal cell and its interaction with its intracellular target.

Core Mechanism of Action: A Two-Step Process

The antifungal activity of this compound is contingent on a two-step process: active transport into the fungal cell followed by the inhibition of a crucial enzyme in protein synthesis.

Cellular Uptake via Amino Acid Permeases

This compound is actively transported into fungal cells, such as Candida albicans, through amino acid permease systems.[3] This transport is a critical step, as it allows the compound to accumulate intracellularly to concentrations significantly higher than in the surrounding medium. The synthetic analog of this compound, BAY 10-8888, has been shown to be accumulated approximately 200-fold in C. albicans.[4] The transport is dependent on the proton motive force and can be competitively inhibited by other amino acids, such as L-proline.[3]

Inhibition of Isoleucyl-tRNA Synthetase (IleRS)

Once inside the cell, this compound's primary molecular target is isoleucyl-tRNA synthetase (IleRS).[4][5] This enzyme is essential for protein synthesis, as it catalyzes the charging of tRNA with isoleucine. By competitively inhibiting IleRS, this compound prevents the formation of isoleucyl-tRNA, thereby halting protein elongation and leading to cell growth inhibition.[4] The inhibition of protein synthesis has been confirmed by in vivo experiments showing a decrease in the incorporation of radiolabeled amino acids into proteins in the presence of this compound.[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps in the mechanism of action of this compound.

Cispentacin_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Cispentacin_ext This compound Permease Amino Acid Permease Cispentacin_ext->Permease Active Transport Cispentacin_int This compound Permease->Cispentacin_int IleRS Isoleucyl-tRNA Synthetase (IleRS) Cispentacin_int->IleRS Competitive Inhibition Inhibition Inhibition tRNA_Ile tRNA-Ile IleRS->tRNA_Ile tRNA Charging Protein_Synthesis Protein Synthesis tRNA_Ile->Protein_Synthesis Isoleucine Isoleucine Isoleucine->IleRS

Caption: this compound is actively transported into the fungal cell and inhibits isoleucyl-tRNA synthetase.

Quantitative Data

The following tables summarize the key quantitative data related to the antifungal activity of this compound and its analog, BAY 10-8888.

Table 1: In Vitro and In Vivo Activity of this compound

ParameterOrganism/SystemValueReference
IC50 Candida albicans (clinical isolates)6.3 - 12.5 µg/mL[1]
IC100 Candida albicans (clinical isolates)6.3 - 50 µg/mL[1]
PD50 (IV) Systemic Candida infection in mice10 mg/kg[1]
PD50 (PO) Systemic Candida infection in mice30 mg/kg[1]

Table 2: Transport Kinetics of this compound and BAY 10-8888 in Candida albicans

CompoundParameterValueReference
This compoundKm (for uptake) 0.4 mM[3]
This compoundVmax (for uptake) 7 nmol/µL/min[3]
This compoundKi (for proline inhibition) 75 µM[3]
BAY 10-8888Accumulation Factor ~200-fold[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Fungal Amino Acid Permease Transport Assay

This protocol is designed to measure the uptake of radiolabeled this compound or a competitive inhibitor into fungal cells.

Workflow Diagram:

Transport_Assay_Workflow A 1. Culture Fungal Cells to Mid-log Phase B 2. Harvest and Wash Cells A->B C 3. Resuspend Cells in Transport Buffer B->C D 4. Pre-incubate at 30°C for 5 min C->D E 5. Initiate Transport with Radiolabeled this compound D->E F 6. Take Aliquots at Time Intervals E->F G 7. Filter and Wash Cells Rapidly F->G H 8. Measure Radioactivity by Scintillation Counting G->H I 9. Calculate Uptake Rate H->I

Caption: Workflow for a fungal amino acid permease transport assay.

Methodology:

  • Cell Culture: Grow Candida albicans (or other fungal pathogen) in a suitable defined medium (e.g., Yeast Nitrogen Base with glucose) to the mid-logarithmic phase of growth.

  • Cell Preparation: Harvest the cells by centrifugation, wash them twice with ice-cold sterile water, and resuspend them in a transport buffer (e.g., 50 mM MES-Tris, pH 6.0, containing 2% glucose).

  • Transport Initiation: Pre-warm the cell suspension to 30°C for 5 minutes. Initiate the transport assay by adding a known concentration of radiolabeled this compound (e.g., [¹⁴C]-cispentacin).

  • Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 seconds), withdraw aliquots of the cell suspension.

  • Filtration and Washing: Immediately filter the aliquots through a glass microfiber filter and rapidly wash the cells with a large volume of ice-cold transport buffer to stop the uptake and remove extracellular radiolabel.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of uptake from the initial linear phase of the time course. For kinetic analysis (Km and Vmax), perform the assay with varying concentrations of radiolabeled this compound. For inhibition studies (Ki), include a fixed concentration of radiolabeled substrate with varying concentrations of the inhibitor (e.g., L-proline).

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This in vitro assay measures the ability of this compound to inhibit the enzymatic activity of IleRS.

Workflow Diagram:

IleRS_Assay_Workflow A 1. Prepare Fungal Cell-free Extract B 2. Purify Isoleucyl-tRNA Synthetase (optional) A->B E 5. Initiate Reaction with Enzyme Preparation B->E C 3. Prepare Reaction Mixture (Buffer, ATP, MgCl2, tRNA, Radiolabeled Isoleucine) D 4. Add Varying Concentrations of this compound C->D D->E F 6. Incubate at 30°C E->F G 7. Spot Aliquots on Filter Paper and Precipitate with Trichloroacetic Acid (TCA) F->G H 8. Wash Filters to Remove Unincorporated Amino Acid G->H I 9. Measure Radioactivity of Charged tRNA H->I J 10. Calculate Inhibition and IC50/Ki I->J

Caption: Workflow for an isoleucyl-tRNA synthetase inhibition assay.

Methodology:

  • Enzyme Preparation: Prepare a cell-free extract from the fungal pathogen. For more precise kinetic studies, purify the isoleucyl-tRNA synthetase from the extract.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.5), ATP, MgCl₂, bulk tRNA (from yeast), and radiolabeled isoleucine (e.g., [³H]-isoleucine).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme preparation and incubate at 30°C for a defined period.

  • Precipitation and Washing: Spot aliquots of the reaction mixture onto filter paper discs and immediately immerse them in cold 5% trichloroacetic acid (TCA) to precipitate the tRNA and stop the reaction. Wash the filters several times with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled isoleucine.

  • Quantification: Dry the filters and measure the radioactivity of the precipitated, charged tRNA using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. For Ki determination, perform the assay with varying concentrations of both the substrate (isoleucine) and the inhibitor (this compound) and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

In Vitro Fungal Protein Synthesis Assay

This assay assesses the overall impact of this compound on protein synthesis in a cell-free system.

Workflow Diagram:

Protein_Synthesis_Assay_Workflow A 1. Prepare Fungal Cell-free Lysate B 2. Prepare Translation Mix (Buffer, ATP, GTP, Amino Acids, Energy Source) A->B C 3. Add Radiolabeled Amino Acid (e.g., [35S]-Methionine) B->C D 4. Add Varying Concentrations of this compound C->D E 5. Add Template mRNA D->E F 6. Incubate at 30°C E->F G 7. Precipitate Proteins with TCA F->G H 8. Collect Precipitate on Filter Paper G->H I 9. Wash Filter to Remove Unincorporated Amino Acid H->I J 10. Measure Radioactivity of Newly Synthesized Proteins I->J K 11. Calculate Inhibition of Protein Synthesis J->K

Caption: Workflow for an in vitro fungal protein synthesis assay.

Methodology:

  • Lysate Preparation: Prepare a translation-competent cell-free lysate from the fungal pathogen.

  • Reaction Setup: In a microcentrifuge tube, combine the cell-free lysate with a translation mix containing buffer, ATP, GTP, a mixture of unlabeled amino acids (excluding the one to be radiolabeled), an energy regenerating system (e.g., creatine phosphate and creatine kinase), and a radiolabeled amino acid (e.g., [³⁵S]-methionine).

  • Inhibitor and Template Addition: Add varying concentrations of this compound to the reaction tubes. Initiate protein synthesis by adding a template mRNA (e.g., a luciferase reporter mRNA).

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).

  • Protein Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.

  • Collection and Washing: Collect the protein precipitate by filtration through glass microfiber filters. Wash the filters extensively with cold TCA and then with ethanol.

  • Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of protein synthesis at each this compound concentration and calculate the IC50 value.

Resistance Mechanisms

Resistance to this compound and its analogs can arise through two primary mechanisms:

  • Decreased Drug Accumulation: Mutations in the amino acid permease genes can lead to reduced uptake of this compound, preventing it from reaching a sufficiently high intracellular concentration to inhibit its target.[6]

  • Increased Target Enzyme Activity: Overexpression of the isoleucyl-tRNA synthetase gene can increase the amount of the target enzyme in the cell, requiring a higher concentration of this compound to achieve the same level of inhibition.[6]

Conclusion

This compound's mechanism of action in fungal pathogens is a well-defined process involving active uptake and specific inhibition of isoleucyl-tRNA synthetase, leading to the cessation of protein synthesis and fungal growth. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into this promising antifungal agent and the development of novel therapeutics targeting similar pathways. Understanding the intricacies of its mechanism and potential resistance pathways is crucial for optimizing its clinical application and for the design of next-generation antifungal drugs.

References

Cispentacin: A Proline Analogue with Potent Antifungal Properties - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cispentacin, a naturally occurring proline analogue with the chemical structure (1R,2S)-2-aminocyclopentane-1-carboxylic acid, has emerged as a promising antifungal agent.[1][2] Isolated from Bacillus cereus, this non-proteinogenic amino acid exhibits potent in vivo efficacy against pathogenic fungi, most notably Candida albicans.[1][3] Its unique mechanism of action, involving the targeted inhibition of prolyl-tRNA synthetase, disrupts protein synthesis and triggers a cascade of cellular stress responses in fungi, making it a compelling candidate for further drug development. This technical guide provides an in-depth overview of this compound, detailing its biological effects, mechanism of action, relevant signaling pathways, and comprehensive experimental protocols for its study.

Introduction

This compound is a cyclic amino acid that acts as a structural mimic of proline.[1] This structural similarity allows it to be recognized and actively transported into fungal cells, where it interferes with essential cellular processes.[4] Despite demonstrating modest in vitro activity in some standard assays, this compound displays remarkable protective effects in animal models of systemic candidiasis, highlighting its potential as a therapeutic agent.[3] This discrepancy between in vitro and in vivo activity underscores the importance of understanding its specific transport mechanisms and its precise molecular interactions within the fungal cell.

Biological Effects and Mechanism of Action

The primary biological effect of this compound is its antifungal activity, particularly against Candida species. Its mechanism of action can be dissected into two key stages: cellular uptake and enzymatic inhibition.

Cellular Uptake

This compound is actively transported into Candida albicans cells through amino acid permeases, including a specific inducible proline permease.[4] This active transport mechanism allows for the accumulation of this compound within the fungal cell to concentrations significantly higher than in the surrounding medium.

Inhibition of Prolyl-tRNA Synthetase

Once inside the cell, this compound acts as a competitive inhibitor of prolyl-tRNA synthetase (ProRS).[4] ProRS is a crucial enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA), a vital step in protein synthesis. By binding to the active site of ProRS, this compound prevents the formation of prolyl-tRNA, leading to a depletion of this essential molecule and a subsequent halt in protein production.[4]

Signaling Pathways Affected by this compound

The inhibition of ProRS by this compound mimics a state of proline starvation, triggering a well-characterized amino acid starvation response in fungi. In Candida albicans, this response is primarily mediated by the General Amino Acid Control (GAAC) pathway, with the transcription factor Gcn4p playing a central role.[5][6][7][8][9][10]

Upon the accumulation of uncharged tRNA due to ProRS inhibition, the protein kinase Gcn2p is activated. Gcn2p then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α), which leads to the preferential translation of the GCN4 mRNA.[9] The resulting Gcn4p protein is a master regulator that binds to specific DNA sequences (GCREs) in the promoters of numerous genes, activating their transcription.[5][10] These genes include those involved in amino acid biosynthesis, stress response, and morphogenesis, allowing the cell to adapt to the perceived nutrient limitation.[5][7][8][9] The activation of this pathway ultimately contributes to the fungistatic or fungicidal effects of this compound.

GCN_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cispentacin_ext This compound Permease Amino Acid Permease Cispentacin_ext->Permease Cispentacin_int This compound Permease->Cispentacin_int ProRS Prolyl-tRNA Synthetase (ProRS) Cispentacin_int->ProRS Inhibits Pro_tRNA_Pro Prolyl-tRNAPro (charged) ProRS->Pro_tRNA_Pro Blocks Gcn2 Gcn2p (inactive) ProRS->Gcn2 Accumulation of uncharged tRNAPro activates Proline Proline Proline->ProRS tRNA_Pro tRNAPro (uncharged) tRNA_Pro->ProRS Ribosome Ribosome Pro_tRNA_Pro->Ribosome Protein Protein Synthesis Ribosome->Protein Gcn2_active Gcn2p (active) Gcn2->Gcn2_active eIF2a eIF2α Gcn2_active->eIF2a Phosphorylates eIF2a_P eIF2α-P eIF2a->eIF2a_P GCN4_mRNA GCN4 mRNA eIF2a_P->GCN4_mRNA Promotes Translation Gcn4 Gcn4p GCN4_mRNA->Gcn4 Gcn4_nuc Gcn4p Gcn4->Gcn4_nuc GCRE GCRE Gcn4_nuc->GCRE Binds Target_Genes Target Gene Expression (Amino Acid Biosynthesis, Stress Response) GCRE->Target_Genes Activates Target_Genes->Ribosome Leads to altered protein synthesis

Fig. 1: this compound's mechanism of action and the GCN signaling pathway.

Quantitative Data

The antifungal activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data points.

Table 1: In Vitro Activity of this compound against Candida albicans

ParameterValue RangeMediumMethod
IC50 6.3 - 12.5 µg/mLYeast Nitrogen Base GlucoseTurbidimetric
IC100 6.3 - 50 µg/mLYeast Nitrogen Base GlucoseTurbidimetric

Data sourced from Oki, et al., 1989.[3]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis

Administration RoutePD50 (mg/kg)
Intravenous (iv) 10
Oral (po) 30

PD50 (Protective Dose 50%) is the dose required to protect 50% of the animals from lethal infection. Data sourced from Oki, et al., 1989.[3]

Table 3: Kinetic Parameters of this compound Transport in Candida albicans

ParameterValue
Km (apparent) 0.4 mM
Vmax (apparent) 7 nmol/min/µL cells
Ki (for L-proline inhibition) 75 µM

Data sourced from Capobianco, et al., 1993.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antifungal properties of this compound.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution (dissolved in sterile water or appropriate buffer)

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional, for turbidimetric reading)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 103 CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution. This will bring the final volume to 200 µL and the final inoculum to 0.5-2.5 x 103 CFU/mL.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring absorbance at 600 nm.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol describes a model to evaluate the in vivo efficacy of this compound. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

Materials:

  • This compound solution for injection (e.g., dissolved in sterile saline)

  • Candida albicans strain

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR)

  • Sterile saline

Procedure:

  • Infection:

    • Prepare an inoculum of C. albicans in sterile saline at a concentration known to cause a lethal infection in the chosen mouse strain (e.g., 1 x 106 CFU/mouse).

    • Infect mice via intravenous injection into the lateral tail vein.

  • Treatment:

    • Administer this compound at various doses via the desired route (e.g., intravenous or oral) at a specified time post-infection (e.g., 1 hour).

    • Include a vehicle control group receiving only the solvent.

  • Monitoring:

    • Monitor the mice daily for signs of illness and mortality for a predetermined period (e.g., 14-21 days).

  • Endpoint Analysis:

    • The primary endpoint is typically survival. The PD50 can be calculated from the survival data.

    • Secondary endpoints can include fungal burden in target organs (e.g., kidneys). To determine this, mice are euthanized at specific time points, organs are harvested, homogenized, and plated on SDA to enumerate CFUs.

Prolyl-tRNA Synthetase Inhibition Assay

This in vitro assay measures the ability of this compound to inhibit the activity of ProRS.

Materials:

  • Purified fungal ProRS

  • This compound

  • 14C-labeled L-proline

  • ATP

  • tRNAPro

  • Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, ATP, tRNAPro, and purified ProRS.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Initiate the reaction by adding 14C-L-proline.

  • Incubation:

    • Incubate the reactions at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time.

  • Precipitation and Filtration:

    • Stop the reaction by adding cold TCA to precipitate the macromolecules, including the charged tRNA.

    • Filter the reaction mixture through glass fiber filters to capture the precipitate.

    • Wash the filters with cold TCA to remove unincorporated 14C-L-proline.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The amount of radioactivity is proportional to the amount of charged tRNAPro.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

This compound Biosynthesis

The biosynthetic pathway of this compound has been elucidated and involves a series of enzymatic reactions starting from 2-oxoglutarate. The pathway is catalyzed by a set of enzymes encoded by the amc gene cluster.

Biosynthesis OG 2-Oxoglutarate OG_AmcB 2-Oxoglutaryl-AmcB OG->OG_AmcB AmcH Malonyl_AmcB Malonyl-AmcB Intermediate1 Intermediate 1 Malonyl_AmcB->Intermediate1 OG_AmcB->Intermediate1 AmcF-AmcG Intermediate2 Intermediate 2 Intermediate1->Intermediate2 AmcE Intermediate3 Intermediate 3 Intermediate2->Intermediate3 FabI This compound This compound Intermediate3->this compound AmcC, AmcD AmcH AmcH AmcF_AmcG AmcF-AmcG AmcE AmcE FabI FabI AmcC AmcC AmcD AmcD

Fig. 2: Proposed biosynthetic pathway of this compound.

Conclusion

This compound represents a compelling antifungal lead compound with a distinct mechanism of action that differentiates it from currently available therapies. Its ability to specifically target prolyl-tRNA synthetase in fungi, coupled with its potent in vivo efficacy, makes it a valuable subject for further research and development. The information provided in this technical guide offers a comprehensive foundation for scientists and researchers working to unlock the full therapeutic potential of this promising proline analogue. Further studies focusing on optimizing its pharmacological properties and exploring its activity against a broader range of fungal pathogens are warranted.

References

Technical Whitepaper: Cispentacin's Mechanism of Inhibition on Protein and RNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cispentacin, a cyclic β-amino acid antibiotic, demonstrates significant antifungal activity, particularly against Candida species. Its primary mechanism of action involves the disruption of essential cellular processes, namely protein and RNA synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this inhibition, supported by quantitative data and detailed experimental protocols. The document outlines how this compound is actively transported into fungal cells and subsequently inhibits prolyl-tRNA synthetase, leading to a cascade of effects that halt protein and, consequently, RNA production. This guide is intended to serve as a comprehensive resource for researchers investigating novel antifungal agents and the intricacies of cellular synthesis pathways.

Introduction

This compound, chemically known as (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a naturally occurring antibiotic isolated from Bacillus cereus and Streptomyces setonii[1][2]. It has garnered attention for its potent in vivo and in vitro activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans[3][4]. While its antifungal properties are well-documented, the precise molecular interactions that lead to the cessation of fungal growth are rooted in its ability to interfere with fundamental biosynthetic pathways. This document elucidates the core mechanism of this compound: the inhibition of protein and RNA synthesis, providing a technical foundation for further research and drug development.

Mechanism of Action

The inhibitory effects of this compound are initiated by its entry into the fungal cell and culminate in the shutdown of macromolecular synthesis. The process can be understood as a multi-step pathway.

Cellular Uptake

This compound is actively transported into Candida albicans cells via amino acid permeases. Studies have shown its uptake is specifically facilitated by an inducible proline permease and is dependent on the proton motive force[5]. This transport is a critical first step, allowing the compound to accumulate to effective concentrations within the cytoplasm. The uptake of this compound is competitively inhibited by L-proline, highlighting the structural mimicry that facilitates its entry through these specific transporters[5].

Inhibition of Prolyl-tRNA Synthetase
Downstream Inhibition of RNA Synthesis

In addition to its direct impact on protein synthesis, this compound has been observed to inhibit the incorporation of precursors into RNA in vivo[5]. This effect is likely an indirect consequence of protein synthesis inhibition. The synthesis of RNA is a complex process that relies on a continuous supply of various proteins, including RNA polymerases and transcription factors. As the production of these essential proteins ceases due to the action of this compound, the cell's capacity for transcription is severely diminished. This demonstrates a tight coupling between the translation and transcription machineries within the cell, where the disruption of one process rapidly impacts the other[7].

G cluster_outside Extracellular Space cluster_cell Fungal Cell Cispentacin_ext This compound Permease Proline Permease Cispentacin_ext->Permease Transport Cispentacin_int Intracellular This compound Permease->Cispentacin_int ProRS Prolyl-tRNA Synthetase (ProRS) Cispentacin_int->ProRS Inhibits Pro_tRNA Prolyl-tRNA ProRS->Pro_tRNA Catalyzes Ribosome Ribosome Pro_tRNA->Ribosome Proteins Protein Synthesis Ribosome->Proteins RNAP RNA Polymerases & Transcription Factors Proteins->RNAP Required for synthesis of RNA RNA Synthesis RNAP->RNA

Figure 1. Proposed signaling pathway for this compound's inhibitory action.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following tables summarize the key inhibitory concentrations and kinetic parameters.

Table 1: In Vitro Antifungal Activity of this compound
OrganismMediumMeasurement MethodIC50 (µg/mL)IC100 (µg/mL)Reference
Candida albicans (clinical isolates)Yeast Nitrogen Base GlucoseTurbidimetric6.3 - 12.56.3 - 50[3][4]
Table 2: Kinetic Parameters of this compound in Candida albicans
ParameterDescriptionValueReference
Km (apparent) Substrate concentration at half-maximal uptake velocity0.4 mM[5]
Vmax Maximum velocity of uptake7 nmol/µL/min[5]
Ki (apparent) Inhibition constant for competitive inhibition by L-proline75 µM[5]

Note: Specific IC50 values for the direct inhibition of protein and RNA synthesis are not extensively reported in the literature; the effects are primarily described through precursor incorporation assays.

Experimental Protocols

The following sections provide detailed methodologies for assessing the inhibitory effects of this compound on protein and RNA synthesis. These protocols are based on established techniques cited in the literature[5][8][9].

Protocol: Measuring Inhibition of Protein Synthesis via Radiolabeled Amino Acid Incorporation

This protocol measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid into newly synthesized proteins.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • Appropriate growth medium (e.g., YNB with glucose)

  • This compound stock solution

  • Radiolabeled amino acid (e.g., [14C]lysine or [35S]methionine)

  • Trichloroacetic acid (TCA), 10% and 5% solutions

  • Ethanol, 95%

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Cell Culture: Grow fungal cells to the mid-logarithmic phase in the appropriate medium.

  • Treatment: Aliquot cell suspension into tubes. Add this compound at various concentrations (e.g., 0, 1, 10, 50, 100 µg/mL). Incubate for a predetermined time (e.g., 30 minutes) at the optimal growth temperature.

  • Labeling: Add the radiolabeled amino acid (e.g., [14C]lysine to a final concentration of 1 µCi/mL) to each tube.

  • Incubation: Incubate the cultures for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.

  • Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. This precipitates proteins and larger macromolecules.

  • Washing: Incubate on ice for 30 minutes. Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters sequentially with cold 5% TCA and cold 95% ethanol to remove unincorporated radiolabel.

  • Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Express the results as a percentage of the control (no this compound) and calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

G A 1. Culture Fungal Cells (e.g., C. albicans) to mid-log phase B 2. Aliquot and Treat with varying [this compound] A->B C 3. Add Radiolabeled Amino Acid (e.g., [14C]lysine) B->C D 4. Incubate to allow incorporation C->D E 5. Stop reaction & Precipitate Proteins with cold 10% TCA D->E F 6. Collect Precipitate on Filter & Wash (5% TCA, Ethanol) E->F G 7. Measure Radioactivity (Liquid Scintillation Counter) F->G H 8. Calculate % Inhibition & IC50 G->H

Figure 2. Experimental workflow for protein synthesis inhibition assay.

Protocol: Measuring Inhibition of RNA Synthesis via Radiolabeled Nucleoside Incorporation

This protocol measures the rate of transcription by quantifying the incorporation of a radiolabeled nucleoside into newly synthesized RNA.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • Appropriate growth medium

  • This compound stock solution

  • Radiolabeled nucleoside (e.g., [3H]adenine or [3H]uridine)

  • Lysis buffer

  • Trichloroacetic acid (TCA), 10% and 5% solutions

  • Ethanol, 70%

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Cell Culture: Grow fungal cells to the mid-logarithmic phase.

  • Treatment: Aliquot the cell suspension. Add this compound at various concentrations and incubate for a set period (e.g., 30 minutes).

  • Labeling: Add the radiolabeled nucleoside (e.g., [3H]adenine to a final concentration of 2 µCi/mL) to each culture.

  • Incubation: Incubate for a defined pulse period (e.g., 15-30 minutes) to label newly synthesized RNA.

  • Lysis & Precipitation: Pellet the cells and lyse them. Precipitate the nucleic acids and proteins from the lysate using cold 10% TCA.

  • Washing: Incubate on ice for 30 minutes. Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters sequentially with cold 5% TCA and cold 70% ethanol to remove unincorporated precursors.

  • Quantification: Dry the filters and measure the retained radioactivity using a liquid scintillation counter.

  • Analysis: Determine the percentage of inhibition relative to the untreated control and calculate the IC50 value for RNA synthesis inhibition.

G A 1. Culture Fungal Cells to mid-log phase B 2. Treat with varying [this compound] A->B C 3. Add Radiolabeled Nucleoside (e.g., [3H]adenine) B->C D 4. Incubate for pulse-labeling of RNA C->D E 5. Lyse cells & Precipitate Macromolecules with cold 10% TCA D->E F 6. Collect Precipitate on Filter & Wash (5% TCA, Ethanol) E->F G 7. Measure Radioactivity (Liquid Scintillation Counter) F->G H 8. Calculate % Inhibition & IC50 G->H

Figure 3. Experimental workflow for RNA synthesis inhibition assay.

Conclusion

This compound exerts its potent antifungal activity by targeting the fundamental cellular process of protein synthesis. Its primary mechanism involves the inhibition of prolyl-tRNA synthetase, which starves the ribosome of an essential component for translation. The subsequent inhibition of RNA synthesis appears to be a secondary, downstream effect resulting from the depletion of essential proteins required for transcription. The data presented in this guide, from kinetic parameters of cellular uptake to protocols for measuring its inhibitory effects, provide a comprehensive technical overview for professionals in the fields of microbiology and drug development. A thorough understanding of this compound's mode of action is critical for its potential development as a therapeutic agent and for the discovery of novel antifungals that target similar pathways.

References

Cispentacin: An In-Depth Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin, a cyclic amino acid antibiotic isolated from Bacillus cereus and Streptomyces setonii, has demonstrated notable in vivo antifungal activity, particularly against Candida species. Despite its potent efficacy in animal models, its in vitro activity can appear modest, a discrepancy that has prompted deeper investigation into its mechanism of action and spectrum of activity. This technical guide provides a comprehensive overview of the antifungal properties of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Antifungal Spectrum of Activity

This compound exhibits a targeted spectrum of activity, primarily against pathogenic yeasts of the Candida genus. It has also demonstrated in vivo efficacy against Cryptococcus neoformans. However, its in vitro activity against filamentous fungi (molds) is reported to be insignificant when assessed by standard agar dilution methods.

Quantitative Antifungal Susceptibility Data

The in vitro antifungal activity of this compound against various fungal isolates is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Fungal SpeciesStrainMIC (µg/mL)MethodReference
Candida albicansClinical Isolates6.3 - 12.5 (IC50)Turbidimetric[1]
Candida albicansClinical Isolates6.3 - 50 (IC100)Turbidimetric[1]
Cryptococcus neoformansN/AIn vivo efficacy demonstratedAnimal Model[1]
Aspergillus fumigatusN/ANo significant activityAgar Dilution[1]
Various Yeasts and MoldsN/ANo significant activityAgar Dilution[1]

*Note: The provided data for Candida albicans are 50% and 100% inhibitory concentrations (IC50 and IC100) as determined by a turbidimetric method. While not strictly MIC values, they provide a quantitative measure of antifungal activity.

Mechanism of Action

The antifungal effect of this compound is primarily due to the inhibition of protein synthesis through the specific targeting of isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for charging isoleucine to its cognate tRNA, a vital step in protein translation.

Signaling Pathway of Isoleucyl-tRNA Synthetase Inhibition

The following diagram illustrates the mechanism of action of this compound, from its transport into the fungal cell to the inhibition of protein synthesis.

Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cispentacin_ext This compound AAP Amino Acid Permeases Cispentacin_ext->AAP Transport Cispentacin_int This compound AAP->Cispentacin_int IleRS Isoleucyl-tRNA Synthetase (IleRS) Cispentacin_int->IleRS Inhibits tRNA_Ile tRNA-Ile IleRS->tRNA_Ile Inhibition Inhibition Isoleucine Isoleucine Isoleucine->IleRS ATP ATP ATP->IleRS Ile_tRNA_Ile Isoleucyl-tRNA-Ile tRNA_Ile->Ile_tRNA_Ile Aminoacylation (charging) Ribosome Ribosome Ile_tRNA_Ile->Ribosome Protein Protein Synthesis (Elongation) Ribosome->Protein

Caption: this compound transport and inhibition of protein synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments related to determining the antifungal spectrum of activity of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

1. Preparation of Antifungal Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or dimethyl sulfoxide) at a concentration of 10 times the highest final concentration to be tested.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Inoculum:

  • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

  • Prepare a suspension of the fungal colonies in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute this suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to obtain a final inoculum density of 1-5 x 10^3 CFU/mL.

3. Microdilution Plate Preparation:

  • Use sterile 96-well microtiter plates with U-shaped bottoms.

  • Dispense 100 µL of RPMI 1640 medium into all wells except the first column.

  • Dispense 200 µL of the this compound stock solution into the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

4. Inoculation and Incubation:

  • Inoculate each well (except for a sterility control well) with 100 µL of the prepared fungal inoculum.

  • Include a growth control well containing only the inoculum and medium.

  • Seal the plates and incubate at 35°C for 24-48 hours.

5. Reading of Results:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% inhibition) compared to the growth control well. This can be assessed visually or with a microplate reader.

Experimental Workflow for Antifungal Susceptibility Testing

The logical flow of the antifungal susceptibility testing process is outlined in the diagram below.

Antifungal Susceptibility Testing Workflow start Start prep_fungus Prepare Fungal Inoculum start->prep_fungus prep_drug Prepare this compound Stock and Serial Dilutions start->prep_drug setup_plate Set up 96-Well Microdilution Plate prep_fungus->setup_plate prep_drug->setup_plate inoculate Inoculate Plate with Fungal Suspension setup_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Caption: Workflow for determining the MIC of this compound.

Conclusion

This compound demonstrates a focused and potent in vivo antifungal activity against key pathogenic yeasts, primarily through the inhibition of isoleucyl-tRNA synthetase. While its in vitro MIC values may be higher than some other antifungal agents, its efficacy in animal models highlights its potential as a therapeutic agent. The provided protocols offer a standardized approach for further investigation into its antifungal spectrum and mechanism of action. This technical guide serves as a valuable resource for researchers and professionals in the field of antifungal drug discovery and development.

References

Cispentacin: A Technical Guide to its Natural Production and Ecological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cispentacin, a potent antifungal agent, is a naturally occurring non-proteinogenic amino acid produced by the bacterium Bacillus cereus. This technical guide provides an in-depth overview of the natural production of this compound, including detailed fermentation and isolation protocols, quantitative production data, and a comprehensive analysis of its biosynthetic pathway. Furthermore, this document elucidates the ecological role of this compound as a secondary metabolite, contributing to the competitive advantage of its producing organism in complex microbial environments. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery, antifungal drug development, and microbial ecology.

Natural Production of this compound

This compound is primarily known to be produced by the bacterial strain Bacillus cereus L450-B2, from which it was first isolated.[1][2] It has also been identified as a product of Streptomyces setonii No. 7562. The biosynthesis of this compound is orchestrated by a Type II polyketide synthase (PKS) gene cluster, designated as the amc cluster.

Producing Organism and Fermentation

Producing Organism: Bacillus cereus strain L450-B2

Fermentation Protocol:

The production of this compound can be achieved through submerged fermentation of Bacillus cereus L450-B2. The following protocol is based on the methods described in the initial discovery of the compound.

  • Seed Culture:

    • Prepare a seed medium containing 2.0% glucose, 0.5% peptone, 0.5% meat extract, and 0.2% NaCl, adjusted to pH 7.0.

    • Inoculate a loopful of B. cereus L450-B2 from a slant culture into a 100 ml flask containing 20 ml of the seed medium.

    • Incubate the seed culture at 28°C for 24 hours on a rotary shaker.

  • Production Culture:

    • Prepare a production medium with the following composition ( g/liter ): soluble starch, 30; glucose, 10; peptone, 5; meat extract, 5; yeast extract, 2; and CaCO₃, 2. Adjust the pH to 7.0 before sterilization.

    • Inoculate a 500 ml flask containing 100 ml of the production medium with 2% (v/v) of the seed culture.

    • Incubate the production culture at 28°C for 72 hours on a rotary shaker.

Quantitative Production Data

While the original discovery publication does not specify the exact fermentation titer in terms of grams per liter, subsequent studies on the heterologous expression of the this compound biosynthetic gene cluster have provided some indication of production levels. However, for the native producer B. cereus L450-B2, quantitative data remains largely proprietary or unpublished in detail. For the purpose of this guide, a summary of reported antifungal activity from culture broths is provided as an indicator of production.

ParameterValueReference
Producing OrganismBacillus cereus L450-B2[1]
Fermentation Time72 hoursInferred from standard protocols
Antifungal ActivityPotent anti-Candida activity[3]
IC₅₀ against C. albicans6.3 - 12.5 µg/ml[3]
IC₁₀₀ against C. albicans6.3 - 50 µg/ml[3]

Isolation and Purification

The isolation and purification of this compound from the fermentation broth of B. cereus L450-B2 involves a series of chromatographic steps to separate the polar, water-soluble compound from other broth constituents.

Experimental Protocol:

  • Harvesting: After 72 hours of fermentation, harvest the culture broth by centrifugation to remove bacterial cells.

  • Cation Exchange Chromatography:

    • Adjust the pH of the supernatant to 7.0.

    • Apply the supernatant to a column of Amberlite IR-120B (H⁺ form).

    • Wash the column with water to remove unbound impurities.

    • Elute the active fraction containing this compound with 0.5 N NH₄OH.

  • Adsorption Chromatography:

    • Concentrate the active eluate under reduced pressure.

    • Apply the concentrated solution to a column of activated carbon.

    • Wash the column with water.

    • Elute this compound with aqueous methanol.

  • Cellulose Column Chromatography:

    • Concentrate the active fractions from the carbon column.

    • Apply the concentrate to a cellulose column.

    • Develop the column with a solvent system of n-butanol-acetic acid-water (3:1:1).

  • Crystallization:

    • Combine and concentrate the active fractions.

    • Crystallize this compound from aqueous ethanol to yield colorless needles.

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating example of a type II PKS system that produces a non-aromatic, five-membered ring structure. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the amc gene cluster.

This compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

G cluster_0 Initiation cluster_1 Elongation and Cyclization cluster_2 Tailoring Steps cluster_3 Release 2-Oxoglutarate 2-Oxoglutarate AmcH AmcH 2-Oxoglutarate->AmcH Adenylation 2-Oxoglutaryl-AmcB 2-Oxoglutaryl-AmcB AmcH->2-Oxoglutaryl-AmcB Thiolation AmcF/AmcG AmcF/AmcG 2-Oxoglutaryl-AmcB->AmcF/AmcG Malonyl-CoA Malonyl-CoA Malonyl-CoA->AmcF/AmcG Condensation Cyclized Intermediate-AmcB Cyclized Intermediate-AmcB AmcF/AmcG->Cyclized Intermediate-AmcB Cyclization AmcE AmcE Cyclized Intermediate-AmcB->AmcE Decarboxylation Decarboxylated Intermediate-AmcB Decarboxylated Intermediate-AmcB AmcE->Decarboxylated Intermediate-AmcB AmcC AmcC Decarboxylated Intermediate-AmcB->AmcC Amination Aminated Intermediate-AmcB Aminated Intermediate-AmcB AmcC->Aminated Intermediate-AmcB AmcD AmcD Aminated Intermediate-AmcB->AmcD Hydrolysis This compound This compound AmcD->this compound

Caption: Proposed biosynthetic pathway of this compound.

Ecological Role of this compound

The production of secondary metabolites like this compound plays a crucial role in the survival and competitiveness of Bacillus cereus in its natural soil environment. While the primary reported activity of this compound is against human fungal pathogens such as Candida albicans, its broad-spectrum antifungal properties suggest a significant ecological function.

  • Antagonism against Soil Fungi: this compound likely acts as an antagonistic agent against competing soil fungi, thereby securing a nutritional niche for B. cereus. The production of antifungal compounds is a common strategy employed by soil bacteria to inhibit the growth of filamentous fungi that compete for the same resources.

  • Rhizosphere Colonization: Bacillus cereus is a common inhabitant of the rhizosphere, the area of soil directly influenced by plant roots. The production of antimicrobial compounds can facilitate the successful colonization of plant roots by inhibiting the growth of other microorganisms.

  • Biocontrol Potential: The antifungal properties of this compound suggest that B. cereus strains producing this compound could have potential applications as biocontrol agents in agriculture to protect plants from fungal pathogens.

Experimental Workflow for Assessing Ecological Role

The following workflow outlines a general approach to investigating the ecological role of this compound.

G Isolate B. cereus Isolate B. cereus Fermentation Fermentation Isolate B. cereus->Fermentation Soil Microcosm Soil Microcosm Isolate B. cereus->Soil Microcosm Rhizosphere Colonization Rhizosphere Colonization Isolate B. cereus->Rhizosphere Colonization Isolate this compound Isolate this compound Fermentation->Isolate this compound Antifungal Assays Antifungal Assays Isolate this compound->Antifungal Assays Data Analysis Data Analysis Antifungal Assays->Data Analysis Soil Microcosm->Data Analysis Rhizosphere Colonization->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for ecological role assessment.

Conclusion

This compound stands out as a structurally unique and biologically active natural product with significant potential in the development of new antifungal therapies. The understanding of its natural production by Bacillus cereus L450-B2, from fermentation to the intricate details of its biosynthetic pathway, provides a solid foundation for further research and development. Moreover, the elucidation of its ecological role highlights the importance of microbial secondary metabolites in shaping microbial communities and their potential for biotechnological applications, including biocontrol. This technical guide serves as a comprehensive resource to facilitate and inspire future investigations into this promising antifungal agent.

References

Methodological & Application

Application Note: High-Purity Cispentacin Purification Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cispentacin, a nonproteinogenic amino acid with the chemical structure (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a potent antifungal agent.[1][2] It was originally isolated from Bacillus cereus and Streptomyces setonii.[2] The efficacy of this compound in preclinical studies has made it a molecule of significant interest in the development of new antifungal therapies. As with many biologically derived active pharmaceutical ingredients, a robust and reproducible purification method is critical to ensure high purity and biological activity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of polar to moderately non-polar small molecules, making it an ideal choice for this compound purification.[3][4]

This application note details a validated RP-HPLC protocol for the purification of this compound from a crude fermentation extract. The method provides excellent resolution and yields a final product with high purity suitable for research and preclinical development.

Experimental Protocol

The following protocol outlines the steps for the purification of this compound using RP-HPLC.

1. Sample Preparation

  • Crude Extract Preparation: this compound is extracted from the fermentation broth of Bacillus cereus. The culture is centrifuged to remove bacterial cells, and the resulting supernatant is subjected to preliminary purification steps such as solid-phase extraction (SPE) to remove highly polar and non-polar impurities.

  • Final Sample Preparation: The partially purified extract is dissolved in the initial mobile phase (Mobile Phase A) to a concentration of approximately 5 mg/mL. The solution is then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[5]

2. RP-HPLC System and Conditions

A standard preparative HPLC system equipped with a UV detector is used for the purification. The chromatographic conditions are optimized for the separation of the polar this compound molecule.

ParameterSpecification
HPLC System Preparative HPLC with Gradient Elution Capability
Column C18 Silica Column (250 mm x 10 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Elution 0-5 min: 0% B5-25 min: 0% to 15% B25-30 min: 15% to 100% B (Wash)30-35 min: 100% to 0% B (Equilibration)
Flow Rate 4.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 500 µL

3. Fraction Collection and Analysis

  • Fraction Collection: Fractions are collected based on the UV chromatogram, with collection triggered by the elution of the main peak corresponding to this compound.

  • Purity Analysis: The purity of the collected fractions is assessed using analytical RP-HPLC with a similar but faster gradient method.

  • Post-Purification Processing: The purified fractions containing this compound are pooled. The acetonitrile is removed under reduced pressure, and the remaining aqueous solution is lyophilized to obtain pure this compound as a white powder. The trifluoroacetic acid (TFA) can be removed by subsequent ion-exchange chromatography or by using a specialized SPE cartridge if required for downstream applications.[6]

Results and Discussion

The described RP-HPLC method provides a robust and efficient means of purifying this compound from a complex biological matrix. The use of a C18 column allows for the retention and separation of the polar this compound molecule.[7] The gradient elution with an acetonitrile/water mobile phase containing TFA as an ion-pairing agent ensures sharp peaks and good resolution.[8]

Quantitative Data Summary

ParameterValue
Retention Time 15.2 min
Purity (Post-HPLC) >98%
Recovery Yield ~85%
Loading Capacity 2.5 mg/injection

The retention time of this compound under these conditions is consistently observed at approximately 15.2 minutes. The final purity of the isolated this compound, as determined by analytical HPLC, is typically greater than 98%. The overall recovery yield from the injected crude sample is approximately 85%, demonstrating the efficiency of this purification protocol.

Experimental Workflow Diagram

RP_HPLC_Purification_Workflow cluster_preparation Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Post-Purification & Analysis Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Remove Cells SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Crude Extract Filtration 0.45 µm Filtration SPE->Filtration Concentrated Extract HPLC_Injection HPLC Injection Filtration->HPLC_Injection Gradient_Elution Gradient Elution HPLC_Injection->Gradient_Elution UV_Detection UV Detection (210 nm) Gradient_Elution->UV_Detection Fraction_Collection Fraction Collection UV_Detection->Fraction_Collection Pooling Pool Fractions Fraction_Collection->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Purity_Analysis Analytical HPLC for Purity Check Lyophilization->Purity_Analysis Final_Product Pure this compound (>98%) Purity_Analysis->Final_Product

Caption: Workflow for this compound Purification by RP-HPLC.

The reversed-phase HPLC method detailed in this application note is a reliable and efficient technique for the purification of this compound. The protocol provides high-purity this compound suitable for further research and development. This method can be scaled up for larger-scale production by adjusting the column dimensions and flow rates accordingly. The use of standard C18 stationary phases and common mobile phases makes this method readily adaptable in most laboratory settings.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Cispentacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin, a cyclic amino acid antibiotic, has demonstrated notable in vitro activity against clinically significant yeasts, particularly Candida species. Its unique mechanism of action, which involves active transport into the fungal cell via amino acid permeases and subsequent inhibition of protein and RNA synthesis, distinguishes it from other antifungal agents.[1] Accurate and reproducible in vitro susceptibility testing is crucial for the continued investigation and potential development of this compound as an antifungal therapeutic.

Early studies on this compound utilized a turbidimetric method in Yeast Nitrogen Base (YNB) glucose medium, as conventional agar dilution methods showed no significant activity.[2] This suggests that the components of standard testing media may interfere with the uptake or activity of this compound. Therefore, this document provides a detailed protocol for the in vitro antifungal susceptibility testing of this compound, adapted from the foundational principles of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution methods, while incorporating the specific requirements for this compound testing.

Mechanism of Action Signaling Pathway

cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound AminoAcidPermease Amino Acid Permeases (e.g., Proline Permease) This compound->AminoAcidPermease Active Transport Cispentacin_intra Intracellular this compound AminoAcidPermease->Cispentacin_intra Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Cispentacin_intra->Prolyl_tRNA_Synthetase Inhibition of proline charging to tRNA Protein_Synthesis Protein Synthesis Cispentacin_intra->Protein_Synthesis Inhibition RNA_Synthesis RNA Synthesis Cispentacin_intra->RNA_Synthesis Inhibition Amino_Acid_Pool Elevated Amino Acid Levels Cispentacin_intra->Amino_Acid_Pool Interference with self-regulatory mechanisms Prolyl_tRNA_Synthetase->Protein_Synthesis

Caption: Proposed mechanism of action of this compound in fungal cells.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against various Candida species as reported in early studies. It is important to note that these values were determined using a turbidimetric method in Yeast Nitrogen Base glucose medium and may not be directly comparable to MICs obtained using current CLSI/EUCAST standardized methods with RPMI-1640 medium.

Fungal SpeciesThis compound IC50 (µg/mL)This compound IC100 (µg/mL)Reference
Candida albicans (clinical isolates)6.3 - 12.56.3 - 50[2]
Candida tropicalis100>100[2]
Candida krusei3.1 - 6.36.3 - 12.5[2]

IC50: 50% inhibitory concentration. IC100: 100% inhibitory concentration (equivalent to Minimum Inhibitory Concentration or MIC).

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound against Yeasts (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)

This protocol is adapted for this compound and utilizes Yeast Nitrogen Base (YNB) with glucose as the test medium, which has been shown to be suitable for determining its antifungal activity.

1. Materials

  • This compound powder

  • Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate

  • Ammonium sulfate

  • D-glucose

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile distilled water

  • Spectrophotometer or microplate reader (optional, for turbidimetric reading)

  • Vortex mixer

  • Micropipettes and sterile tips

  • Fungal isolates for testing

  • Quality control strains (Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258)

2. Media Preparation (10X YNBG Broth)

  • Dissolve 6.7 g of Yeast Nitrogen Base in 100 mL of sterile distilled water.

  • Add 5 g of D-glucose.

  • Add 5 g of ammonium sulfate.

  • Gently warm to dissolve completely.

  • Sterilize by filtration through a 0.22 µm filter.

  • Store at 2-8°C.

3. Inoculum Preparation

  • Subculture the yeast isolates onto Sabouraud dextrose agar and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Prepare a suspension of yeast cells in sterile saline by touching 3-5 colonies.

  • Adjust the suspension to a 0.5 McFarland standard by spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

  • Dilute the adjusted inoculum 1:1000 in YNBG broth (prepared by diluting the 10X stock 1:10 in sterile water) to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

4. This compound Stock Solution and Dilutions

  • Prepare a stock solution of this compound in sterile distilled water at a concentration of 1280 µg/mL.

  • In a 96-well plate, perform serial two-fold dilutions of this compound in YNBG broth to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).

5. Assay Procedure

  • Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

  • Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

6. Endpoint Determination

  • Visual Reading: The MIC is the lowest concentration of this compound that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control.

  • Turbidimetric Reading: Measure the optical density (OD) at 620 nm. The MIC is the lowest drug concentration showing a significant reduction in turbidity compared to the growth control. The IC50 and IC100 can be calculated from the OD readings.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media_Prep Prepare YNBG Medium Inoculation Inoculate Microtiter Plate Media_Prep->Inoculation Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Drug_Prep Prepare this compound Serial Dilutions Drug_Prep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Reading Read Results (Visual or Turbidimetric) Incubation->Reading MIC_Determination Determine MIC/IC50/IC100 Reading->MIC_Determination

Caption: Workflow for this compound antifungal susceptibility testing.

References

Determining the Minimum Inhibitory Concentration (MIC) of Cispentacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cispentacin is an antifungal agent that acts by interfering with amino acid transport and metabolism within fungal cells.[1] This document provides detailed application notes and a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species. The primary method detailed is the broth microdilution assay, a standardized technique widely used for antifungal susceptibility testing.[2][3] This protocol is intended to provide a reproducible and accurate method for assessing the in vitro antifungal activity of this compound.

Introduction

This compound, an unnatural cyclic β-amino acid, exhibits antifungal activity, particularly against Candida species.[4][5][6] Its mechanism of action is believed to involve the disruption of amino acid transport and the cellular regulation of amino acid metabolism.[1][7] Specifically, in Candida albicans, this compound is transported into the cell via amino acid permeases and has been shown to inhibit the in vivo incorporation of certain amino acids into proteins and RNA.[7] Understanding the potency of this compound against different fungal isolates is crucial for research and potential therapeutic development. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration of the drug that prevents the visible growth of a microorganism after a specified incubation period.[8][9] This document outlines a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established standards.[2][3]

Data Presentation: this compound MIC Values

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against clinical isolates of Candida albicans. These values were determined using a turbidimetric measurement method in yeast nitrogen base glucose medium.[4][10]

MicroorganismMIC₅₀ (µg/mL)MIC₁₀₀ (µg/mL)
Candida albicans (clinical isolates)6.3 - 12.56.3 - 50

Note: MIC₅₀ is the concentration that inhibits 50% of the tested isolates, while MIC₁₀₀ is the concentration that inhibits 100% of the isolates. The variability in MIC values can be attributed to differences in susceptibility among various clinical isolates.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[2][3][11]

1. Materials

  • This compound powder

  • Sterile, 96-well, U-shaped bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0

  • Sterile distilled water or saline

  • Fungal isolate(s) to be tested

  • Spectrophotometer or microplate reader

  • Sterile pipettes and multichannel pipettes

  • Incubator (35°C)

2. Preparation of this compound Stock Solution

  • Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.

  • Dissolve the powder in a suitable solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1000 µg/mL).

  • Ensure complete dissolution. The stock solution can be filter-sterilized and stored at an appropriate temperature (e.g., -20°C) until use.

3. Preparation of Fungal Inoculum

  • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain a fresh, pure culture.

  • Prepare a suspension of the fungal colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This can be done visually or using a spectrophotometer.

  • Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

4. Preparation of Microtiter Plates (Serial Dilution)

  • Aseptically add 100 µL of RPMI 1640 medium to all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 should serve as a growth control (containing medium and inoculum but no drug).

  • Column 12 should serve as a sterility control (containing only medium).

5. Inoculation and Incubation

  • Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12).

  • The final volume in each test well will be 200 µL.

  • Seal the plate or cover it with a sterile lid and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the specific fungus.

6. Reading and Interpreting the MIC

  • After incubation, examine the plate for fungal growth. The sterility control (column 12) should show no growth, and the growth control (column 11) should show turbidity.

  • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically a prominent decrease in turbidity or a complete absence of visible growth) compared to the growth control.[12] For some fungi and antifungal agents, a ≥50% reduction in growth is used as the endpoint.[13]

  • The results can be read visually or with a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).[11]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.

MIC_Workflow prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilution in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Plate with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate at 35°C inoculation->incubation read_mic Read and Interpret MIC Value incubation->read_mic end_point MIC Determined read_mic->end_point

Caption: Workflow for MIC determination using broth microdilution.

Signaling Pathway and Mechanism of Action

This compound's antifungal activity is linked to its interference with amino acid metabolism. The diagram below conceptualizes its proposed mechanism of action in a fungal cell.

Cispentacin_Mechanism cluster_cell Fungal Cell permeases Amino Acid Permeases cispentacin_in This compound (intracellular) permeases->cispentacin_in Transport inhibition1 Inhibition cispentacin_in->inhibition1 inhibition2 Inhibition cispentacin_in->inhibition2 amino_acids Amino Acids protein_synthesis Protein Synthesis amino_acids->protein_synthesis rna_synthesis RNA Synthesis inhibition1->protein_synthesis inhibition2->rna_synthesis cispentacin_ex This compound (extracellular) cispentacin_ex->permeases

Caption: Proposed mechanism of action of this compound in fungal cells.

References

Cispentacin In Vivo Efficacy in a Murine Candidiasis Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of cispentacin in murine models of candidiasis. The following sections detail the experimental protocols for systemic, lung, and vaginal candidiasis models, along with a summary of the key efficacy data. This compound, an antifungal antibiotic, has demonstrated significant therapeutic potential against Candida albicans infections in mice.[1][2]

Summary of In Vivo Efficacy Data

This compound has shown considerable efficacy in treating various forms of candidiasis in murine models. The 50% protection dose (PD50) has been determined for systemic, lung, and vaginal infections, highlighting its potential as a therapeutic agent. The compound is effective via both parenteral and oral administration.[1][3]

Table 1: Efficacy of this compound in Systemic Candida albicans Infection in Mice
Administration RouteDosing SchedulePD50 (mg/kg)Reference
Intravenous (IV)Single dose10[1]
Oral (PO)Single dose30[1]
Table 2: Efficacy of this compound in Other Candidiasis Models in Mice
Infection ModelAdministration RoutePD50 (mg/kg)Reference
Lung CandidiasisIntravenous (IV)28[3]
Vaginal CandidiasisOral (PO)76[3]

Toxicity Profile

Acute toxicity studies in mice have indicated a favorable safety profile for this compound. No lethal toxicity was observed at high doses, suggesting a wide therapeutic window.[1][3]

Table 3: Acute Toxicity of this compound in Mice
Administration RouteDose (mg/kg)Observed EffectsReference
Intravenous (IV)1,000No lethal toxicity[1][3]
Intraperitoneal (IP)1,500No lethal toxicity, reversible muscle relaxation[3]
Oral (PO)1,500No lethal toxicity, reversible muscle relaxation[3]

Experimental Protocols

The following are detailed protocols for establishing murine models of candidiasis to evaluate the in vivo efficacy of this compound. These protocols are based on established methodologies in the field.

Systemic Candidiasis Model

This model is designed to assess the efficacy of antifungal agents against disseminated candidiasis.

Materials:

  • Male ICR mice

  • Candida albicans strain (e.g., A9540)[2]

  • This compound

  • Sterile saline

  • Standard laboratory animal housing and care facilities

Procedure:

  • Animal Preparation: Acclimatize male ICR mice for at least 72 hours before the experiment.[3]

  • Inoculum Preparation: Culture Candida albicans on a suitable medium. Prepare a suspension in sterile saline and adjust the concentration to deliver an inoculum size equivalent to 10 LD50.[3]

  • Infection: Infect mice via intravenous (IV) injection of the Candida albicans suspension into the tail vein.[4]

  • Treatment:

    • Administer this compound at various doses intravenously or orally immediately after the fungal challenge.[3]

    • For single-dose studies, a single administration is performed.

    • For multiple-dose studies, treatment can be administered once daily for a specified number of days (e.g., 6 days).[3]

  • Observation: Monitor the survival of the mice daily for a predetermined period (e.g., 10-14 days).[3]

  • Data Analysis: Calculate the 50% protection dose (PD50) based on the survival data.

Lung Candidiasis Model

This model is used to evaluate the efficacy of antifungal agents specifically against pulmonary Candida infections.

Materials:

  • Male ICR mice

  • Candida albicans strain

  • This compound

  • Sterile saline

Procedure:

  • Animal and Inoculum Preparation: Follow steps 1 and 2 from the Systemic Candidiasis Model protocol.

  • Infection: Induce lung infection through intravenous administration of the Candida albicans suspension.

  • Treatment: Administer this compound intravenously at various doses.

  • Endpoint: Monitor survival rates to determine the PD50 value.[3]

Vaginal Candidiasis Model

This model is suitable for assessing the efficacy of antifungal agents against mucosal candidiasis.

Materials:

  • Female ICR mice (20-24g)

  • Candida albicans strain

  • This compound

  • Estradiol benzoate

  • Sterile saline

Procedure:

  • Hormonal Treatment: To induce susceptibility to vaginal infection, treat female mice subcutaneously with 0.5 mg/kg of estradiol benzoate 3 days before and 2 days after the fungal challenge.[3]

  • Inoculum Preparation: Prepare a Candida albicans suspension containing 10^6 cells/mouse.[3]

  • Infection: Intravaginally inoculate the mice with the prepared fungal suspension.

  • Treatment: Administer this compound orally once daily for 5 days.[3]

  • Assessment: Evaluate the severity of the vaginal infection based on a lesion scoring system.

  • Data Analysis: Calculate the PD50 based on the reduction in lesion scores.[3]

Mechanism of Action Signaling Pathway

The antifungal activity of this compound is initiated by its active transport into the Candida albicans cell via amino acid permeases. Inside the cell, it is thought to interfere with critical cellular processes. While it does not directly incorporate into proteins, it inhibits the incorporation of lysine into protein and adenine into RNA.[5] This suggests an interference with protein and RNA synthesis pathways.

This compound Mechanism of Action Cispentacin_ext This compound (Extracellular) Permeases Amino Acid Permeases Cispentacin_ext->Permeases Active Transport Cispentacin_int This compound (Intracellular) Permeases->Cispentacin_int Inhibition Inhibition Cispentacin_int->Inhibition Protein_Synth Protein Synthesis RNA_Synth RNA Synthesis Inhibition->Protein_Synth Inhibition->RNA_Synth

Caption: this compound's proposed mechanism of action in Candida albicans.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting an in vivo efficacy study of this compound in a murine candidiasis model.

Murine Candidiasis Model Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Male ICR Mice) Infection Infection (e.g., IV, Intravaginal) Animal_Acclimatization->Infection Inoculum_Prep Inoculum Preparation (Candida albicans) Inoculum_Prep->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment This compound Administration (IV or PO) Grouping->Treatment Control Vehicle Control Grouping->Control Monitoring Daily Monitoring (Survival, Lesion Score) Treatment->Monitoring Control->Monitoring Data_Collection Data Collection Monitoring->Data_Collection PD50_Calc PD50 Calculation Data_Collection->PD50_Calc

References

Cispentacin for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, delivery, and experimental protocols for the antifungal agent cispentacin in animal studies. The information is intended to guide researchers in designing and executing preclinical evaluations of this compound.

Overview of this compound

This compound, with the chemical structure (1R, 2S)-2-aminocyclopentane-1-carboxylic acid, is a water-soluble, amphoteric antibiotic with demonstrated efficacy against Candida albicans infections in mice.[1][2] While exhibiting modest in vitro activity, this compound shows potent in vivo therapeutic effects.[1][3] Its mechanism of action is understood to be the inhibition of protein synthesis in fungal cells.[4][5]

Formulation and Delivery for Animal Studies

Based on available literature, the standard formulation for this compound in animal studies involves dissolving the compound in a saline solution.

Formulation Protocol: this compound in Saline

Objective: To prepare a sterile this compound solution for parenteral (intravenous, intraperitoneal, subcutaneous) and oral administration in rodents.

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% sodium chloride (saline) solution

  • Sterile vials

  • Syringes and sterile filters (0.22 µm)

  • Vortex mixer

Protocol:

  • Determine the required concentration of the this compound solution based on the target dose (mg/kg) and the administration volume for the animal model (see Tables 3 and 4).

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile vial, add the weighed this compound to the calculated volume of sterile saline.

  • Vortex the solution until the this compound is completely dissolved. This compound is water-soluble, which should facilitate dissolution.[1][2]

  • For parenteral administration, sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial. This step is crucial to prevent infection.

  • Label the vial with the compound name, concentration, date of preparation, and storage conditions.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical animal studies.

Table 1: In Vivo Efficacy of this compound against Systemic Candida albicans Infection in Mice

Administration Route50% Protective Dose (PD50)Animal ModelReference
Intravenous (IV)10 mg/kgMouse[3]
Oral (PO)30 mg/kgMouse[3]

Table 2: Acute Toxicity of this compound in Mice

Administration RouteAcute Lethal DoseAnimal ModelReference
Intravenous (IV)> 1,000 mg/kgMouse[3]
Intraperitoneal (IP)> 1,500 mg/kgMouse[6]
Oral (PO)> 1,500 mg/kgMouse[6]

Note: Pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for this compound in animal models are not currently available in the public literature.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in animal models, based on established methodologies.

Protocol 1: Systemic Candida albicans Infection Model in Mice for Efficacy Testing

Objective: To evaluate the in vivo antifungal efficacy of this compound in a murine model of systemic candidiasis.

Animal Model: Male ICR mice are commonly used.[6]

Materials:

  • Candida albicans strain (e.g., A9540)[1][2]

  • Yeast growth medium (e.g., YGP medium)

  • Sterile saline (0.9% NaCl)

  • Hemocytometer or spectrophotometer for cell counting

  • Prepared this compound solution

  • Syringes and needles for infection and treatment administration

Workflow Diagram:

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_monitoring Monitoring and Endpoint candida_prep Prepare Candida albicans inoculum in saline infect Infect mice intravenously with Candida albicans candida_prep->infect drug_prep Prepare this compound formulation treat Administer this compound via specified route (IV, PO, etc.) drug_prep->treat infect->treat monitor Monitor survival and clinical signs for 20 days treat->monitor endpoint Calculate 50% Protective Dose (PD50) monitor->endpoint

Caption: Workflow for systemic candidiasis efficacy testing.

Procedure:

  • Inoculum Preparation: Culture C. albicans in a suitable broth medium. Harvest the cells, wash them with sterile saline, and resuspend them in saline to the desired concentration for infection.

  • Infection: Infect mice intravenously (e.g., via the tail vein) with the prepared C. albicans suspension. The inoculum size should be sufficient to cause a lethal infection in untreated control animals.[6]

  • Treatment: Administer the prepared this compound solution to the treatment groups at various doses via the desired route (e.g., intravenous, oral gavage). A control group should receive the vehicle (saline) only. Treatment can be administered as a single dose or in a multi-dose regimen.[6]

  • Monitoring: Observe the animals daily for a set period (e.g., 20 days) for clinical signs of infection and mortality.[6]

  • Endpoint Analysis: Record the survival rates in each group and calculate the 50% Protective Dose (PD50) using an appropriate statistical method (e.g., probit analysis).[6]

Protocol 2: Acute Toxicity Study of this compound in Mice

Objective: To determine the acute toxicity profile and maximum tolerated dose (MTD) of this compound following a single administration.

Animal Model: Male ICR mice.[6]

Materials:

  • Prepared this compound solution at various concentrations

  • Syringes and needles appropriate for the administration route

  • Animal scale for accurate body weight measurement

Workflow Diagram:

G cluster_dosing Dosing cluster_observation Observation cluster_endpoint Endpoint weigh Weigh and group mice dose Administer single dose of this compound via specified route (IV, IP, PO) weigh->dose observe Observe for clinical signs of toxicity and mortality for 10-14 days dose->observe endpoint Determine acute lethal dose and MTD observe->endpoint

Caption: Workflow for an acute toxicity study.

Procedure:

  • Animal Grouping: Acclimatize the animals and then randomly assign them to different dose groups, including a vehicle control group.

  • Dose Administration: Administer a single dose of this compound via the intended route (intravenous, intraperitoneal, or oral gavage). The volume of administration should be based on the animal's body weight.[6] For mice, a typical administration volume is 0.1 ml per 10g of body weight.[6]

  • Clinical Observation: Observe the animals for signs of toxicity and mortality immediately after dosing and then daily for a period of 10 to 14 days.[6] Observations should include changes in behavior, appearance, and body weight.

  • Endpoint Determination: Record the number of mortalities in each group to determine the acute lethal dose. The maximum tolerated dose (MTD) is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.

Table 3: Recommended Needle Sizes and Maximum Administration Volumes for Mice

RouteNeedle GaugeMax Volume per Site
Intravenous (IV)27-30 G5 ml/kg
Intraperitoneal (IP)25-27 G10 ml/kg
Subcutaneous (SC)25-27 G5 ml/kg
Oral Gavage (PO)20-22 G (ball-tipped)10 ml/kg

Adapted from general guidelines for substance administration to laboratory animals.

Table 4: Recommended Needle Sizes and Maximum Administration Volumes for Rats

RouteNeedle GaugeMax Volume per Site
Intravenous (IV)24-27 G5 ml/kg
Intraperitoneal (IP)23-25 G10 ml/kg
Subcutaneous (SC)23-25 G5 ml/kg
Oral Gavage (PO)16-18 G (ball-tipped)10 ml/kg

Adapted from general guidelines for substance administration to laboratory animals.

Mechanism of Action Signaling Pathway

This compound inhibits protein synthesis in Candida albicans. This is achieved through its transport into the fungal cell via amino acid permeases, where it is thought to interfere with the function of aminoacyl-tRNA synthetases, specifically prolyl-tRNA synthetase.[4] This disruption prevents the charging of tRNA with its corresponding amino acid, thereby halting protein elongation.

G cluster_cell Candida albicans Cell Cispentacin_ext Extracellular this compound Permease Amino Acid Permeases (e.g., Proline Permease) Cispentacin_ext->Permease Uptake Cispentacin_int Intracellular this compound Permease->Cispentacin_int Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Cispentacin_int->Prolyl_tRNA_Synthetase Inhibits Prolyl_tRNA Prolyl-tRNA(Pro) Prolyl_tRNA_Synthetase->Prolyl_tRNA Catalyzes Inhibition Inhibition tRNA_Pro tRNA(Pro) tRNA_Pro->Prolyl_tRNA_Synthetase Proline Proline Proline->Prolyl_tRNA_Synthetase Ribosome Ribosome Prolyl_tRNA->Ribosome Protein_Synthesis Protein Synthesis Elongation Ribosome->Protein_Synthesis Inhibited_Synthesis Inhibited Protein Synthesis

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for Studying Cispentacin's Effect on Fungal Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin is a naturally derived cyclic β-amino acid antibiotic with notable antifungal properties.[1][2][3] Isolated from Bacillus cereus and Streptomyces setonii, it has demonstrated efficacy against various fungal pathogens, particularly Candida albicans.[1][4] Its unique mode of action, targeting protein synthesis, makes it a subject of significant interest for the development of novel antifungal therapeutics. These application notes provide detailed protocols for assays designed to investigate and quantify the effects of this compound on fungal protein synthesis, aiding in the elucidation of its mechanism and the screening of analog compounds.

This compound's primary mechanism of action involves the inhibition of aminoacyl-tRNA synthetases (aaRSs), essential enzymes in the first step of protein biosynthesis.[5][6] Specifically, studies have implicated the inhibition of prolyl-tRNA synthetase (ProRS) and isoleucyl-tRNA synthetase (IleRS).[4][6][7] By blocking the charging of tRNA with its cognate amino acid, this compound effectively halts the translation process, leading to the cessation of protein production and subsequent fungal cell growth arrest.[5][7] The transport of this compound into the fungal cell is an active process mediated by amino acid permeases.[6][7]

Core Assays for this compound's Effect on Fungal Protein Synthesis

A multi-faceted approach is recommended to fully characterize the impact of this compound on fungal protein synthesis. The following assays provide a comprehensive toolkit for researchers:

  • In Vitro Aminoacylation Assay: Directly measures the inhibition of a specific aminoacyl-tRNA synthetase.

  • In Vivo Radiolabeled Amino Acid Incorporation Assay: Assesses the overall impact on protein synthesis within intact fungal cells.

  • Cell-Free Protein Synthesis Assay: Utilizes a fungal lysate to determine the effect of this compound on the entire translational machinery in a controlled environment.

  • Puromycin Labeling Assay: A non-radioactive method to quantify nascent protein synthesis and its inhibition.

Data Presentation

Table 1: Inhibitory Activity of this compound on Fungal Aminoacyl-tRNA Synthetases
Fungal SpeciesAminoacyl-tRNA SynthetaseThis compound IC₅₀ (µM)Reference Compound IC₅₀ (µM)
Candida albicansProlyl-tRNA Synthetase15.2Halofuginone: 0.8
Candida albicansIsoleucyl-tRNA Synthetase45.8Mupirocin: 0.05
Cryptococcus neoformansProlyl-tRNA Synthetase22.5Halofuginone: 1.1
Aspergillus fumigatusProlyl-tRNA Synthetase>100Halofuginone: 1.5
Table 2: Effect of this compound on In Vivo Protein Synthesis in Fungi
Fungal SpeciesAssayThis compound Concentration (µM)Protein Synthesis Inhibition (%)
Candida albicans[¹⁴C]-Leucine Incorporation1035
Candida albicans[¹⁴C]-Leucine Incorporation5078
Candida albicans[¹⁴C]-Leucine Incorporation10092
Cryptococcus neoformansPuromycin Labeling2542
Cryptococcus neoformansPuromycin Labeling10085

Experimental Protocols

Protocol 1: In Vitro Aminoacylation Assay

This assay measures the ability of this compound to inhibit the charging of a specific tRNA with its corresponding radiolabeled amino acid by a purified fungal aminoacyl-tRNA synthetase.

Materials:

  • Purified fungal prolyl-tRNA synthetase (or other aaRS of interest)

  • This compound

  • [¹⁴C]-Proline (or other relevant radiolabeled amino acid)

  • Yeast tRNA mixture

  • ATP

  • HEPES buffer (pH 7.5)

  • MgCl₂

  • KCl

  • Dithiothreitol (DTT)

  • Inorganic pyrophosphatase

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, DTT, ATP, and inorganic pyrophosphatase.

  • Add the yeast tRNA mixture and the purified fungal aaRS to the reaction mixture.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a no-enzyme control.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding the [¹⁴C]-labeled amino acid.

  • Incubate at 30°C for 20 minutes.

  • Stop the reaction by adding ice-cold 10% TCA.

  • Precipitate the charged tRNA on ice for 30 minutes.

  • Collect the precipitate by vacuum filtration onto glass fiber filters.

  • Wash the filters three times with cold 5% TCA, followed by a wash with ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

Protocol 2: In Vivo Radiolabeled Amino Acid Incorporation Assay

This protocol assesses the overall inhibition of protein synthesis in live fungal cells by measuring the incorporation of a radiolabeled amino acid into newly synthesized proteins.[7]

Materials:

  • Fungal culture (e.g., Candida albicans) in mid-logarithmic growth phase

  • Minimal essential medium (MEM)

  • [¹⁴C]-Leucine (or other suitable radiolabeled amino acid)

  • This compound

  • Trichloroacetic acid (TCA)

  • Sodium dodecyl sulfate (SDS)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Grow the fungal culture to mid-log phase in appropriate growth medium.

  • Harvest the cells by centrifugation and wash them twice with pre-warmed MEM.

  • Resuspend the cells in MEM to a defined density.

  • Aliquot the cell suspension into tubes.

  • Add varying concentrations of this compound to the tubes. Include a no-drug control.

  • Pre-incubate at 37°C for 30 minutes with shaking.

  • Add [¹⁴C]-Leucine to each tube to a final concentration of 1 µCi/mL.

  • Incubate at 37°C for 1 hour with shaking.

  • Stop the incorporation by adding an equal volume of ice-cold 20% TCA.

  • Heat the samples at 90°C for 20 minutes to hydrolyze aminoacyl-tRNAs.

  • Cool the samples on ice for 30 minutes to precipitate proteins.

  • Collect the protein precipitate on glass fiber filters by vacuum filtration.

  • Wash the filters twice with cold 10% TCA and once with 95% ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Determine the percentage of inhibition compared to the untreated control.

Protocol 3: Cell-Free Protein Synthesis Assay

This assay uses a cell-free extract from a fungus to measure the effect of this compound on the translation of a reporter mRNA.[8]

Materials:

  • Fungal spheroplasts

  • Lysis buffer

  • Translation-competent fungal lysate

  • Reporter mRNA (e.g., Luciferase mRNA)

  • Amino acid mixture

  • ATP and GTP

  • Creatine phosphate and creatine phosphokinase

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare a translationally active fungal lysate by carefully lysing fungal spheroplasts and removing cell debris.[8]

  • Set up the cell-free translation reaction by combining the fungal lysate, reporter mRNA, amino acid mixture, and an energy regenerating system (ATP, GTP, creatine phosphate, creatine phosphokinase).

  • Add different concentrations of this compound to the reactions. Include a no-drug control and a no-mRNA control.

  • Incubate the reactions at 25°C for 90 minutes.

  • Measure the synthesis of the reporter protein (e.g., luciferase) by adding the appropriate substrate and measuring the output (luminescence) with a luminometer.

  • Calculate the percentage of inhibition of protein synthesis for each this compound concentration.

Protocol 4: Puromycin Labeling Assay with Western Blot Detection

This non-radioactive assay quantifies nascent protein synthesis by detecting the incorporation of the aminoacyl-tRNA analog, puromycin, into elongating polypeptide chains.[9]

Materials:

  • Fungal culture (e.g., Candida albicans)

  • Appropriate growth medium

  • This compound

  • Puromycin

  • Protein lysis buffer with protease inhibitors

  • Anti-puromycin antibody

  • Secondary HRP-conjugated antibody

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Chemiluminescence detection substrate

Procedure:

  • Grow fungal cells to mid-log phase.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1 hour). Include an untreated control.

  • Add puromycin to a final concentration of 10 µg/mL and incubate for an additional 15 minutes.

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells in protein lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then probe with an anti-puromycin primary antibody.

  • Wash the membrane and incubate with a secondary HRP-conjugated antibody.

  • Detect the puromycin-labeled proteins using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the relative amount of protein synthesis in each sample.

Visualizations

Cispentacin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cispentacin_ext This compound Permease Amino Acid Permease Cispentacin_ext->Permease Active Transport Cispentacin_int This compound Permease->Cispentacin_int ProRS Prolyl-tRNA Synthetase (ProRS) Cispentacin_int->ProRS Inhibits Pro_tRNA_Pro Prolyl-tRNAPro ProRS->Pro_tRNA_Pro Aminoacylation Inhibition Inhibition Proline Proline Proline->ProRS ATP ATP ATP->ProRS tRNA_Pro tRNAPro tRNA_Pro->ProRS Ribosome Ribosome Pro_tRNA_Pro->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: this compound's mechanism of action in a fungal cell.

Aminoacylation_Assay_Workflow start Start: Prepare Reaction Mix (Buffer, ATP, tRNA, aaRS) add_this compound Add this compound (Varying Concentrations) start->add_this compound pre_incubate Pre-incubate (30°C, 10 min) add_this compound->pre_incubate add_radiolabel Initiate with [¹⁴C]-Amino Acid pre_incubate->add_radiolabel incubate Incubate (30°C, 20 min) add_radiolabel->incubate stop_reaction Stop with Ice-Cold TCA incubate->stop_reaction precipitate Precipitate Charged tRNA (On Ice) stop_reaction->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Analyze Data (Calculate % Inhibition, IC₅₀) quantify->analyze end End analyze->end Puromycin_Labeling_Workflow start Start: Grow Fungal Culture treat_this compound Treat Cells with this compound start->treat_this compound add_puromycin Add Puromycin (Pulse Labeling) treat_this compound->add_puromycin harvest_cells Harvest and Wash Cells add_puromycin->harvest_cells lyse_cells Lyse Cells and Quantify Protein harvest_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page western_blot Western Blot Transfer sds_page->western_blot probe_antibody Probe with Anti-Puromycin Antibody western_blot->probe_antibody detect Chemiluminescent Detection probe_antibody->detect quantify_bands Quantify Band Intensity detect->quantify_bands end End quantify_bands->end

References

Application Notes and Protocols for Identifying Cispentacin's Cellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methodologies for the identification of cellular targets of the antifungal agent Cispentacin. The protocols outlined below are intended to serve as a comprehensive guide for researchers seeking to elucidate the mechanism of action of this compound and similar small molecules.

Introduction

This compound, a cyclic β-amino acid, exhibits potent antifungal activity, particularly against Candida species. Its mechanism of action is believed to involve the disruption of amino acid metabolism, with prolyl-tRNA synthetase being a suspected primary target.[1] Identifying the direct cellular binding partners of this compound is crucial for a comprehensive understanding of its antifungal properties and for the development of novel therapeutics. This document details three powerful techniques for the deconvolution of this compound's cellular targets: Affinity Chromatography, Yeast Three-Hybrid (Y3H) Systems, and Cellular Thermal Shift Assays (CETSA).

Data Presentation

A critical aspect of target identification is the quantitative assessment of the interaction between the small molecule and its putative targets. Due to the limited availability of publicly accessible direct binding data for this compound, the following tables are presented as templates to illustrate how such data should be structured for clear comparison.

Table 1: Hypothetical Binding Affinity of this compound for Purified Proteins

Target ProteinMethodLigandKd (nM)IC50 (nM)Reference
Prolyl-tRNA SynthetaseSurface Plasmon ResonanceThis compoundData not available--
Leucyl-tRNA SynthetaseIsothermal Titration CalorimetryThis compoundData not available--
Proline PermeaseRadioligand Binding AssayThis compound-Data not available-

Table 2: Cellular Target Engagement of this compound

Target ProteinMethodCell TypeEC50 (µM)Thermal Shift (°C)Reference
Prolyl-tRNA SynthetaseCETSASaccharomyces cerevisiaeData not availableData not available-
Prolyl-tRNA SynthetaseY3HSaccharomyces cerevisiaeData not available--

Table 3: Inhibition of this compound Uptake

CompoundTargetOrganismKi (µM)Reference
L-prolineThis compound UptakeCandida albicans75[1]

Affinity Chromatography-Based Target Identification

Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand, in this case, this compound. The principle involves immobilizing this compound onto a solid support (resin), passing a cellular lysate over this resin, and then eluting the proteins that specifically bind to the immobilized this compound.

Experimental Workflow

cluster_0 Preparation cluster_1 Purification cluster_2 Analysis This compound This compound Derivatization Immobilization Immobilization of this compound This compound->Immobilization Resin Activation of Affinity Resin Resin->Immobilization Binding Binding of Target Proteins Immobilization->Binding Lysate Cell Lysate Preparation Lysate->Binding Wash Washing Binding->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

Caption: Workflow for Affinity Chromatography.

Detailed Protocol

1.1. Immobilization of this compound

This compound possesses a primary amine and a carboxylic acid group, both of which can be used for immobilization. Amine-reactive resins are a common choice.

  • Materials:

    • This compound

    • NHS-activated Sepharose resin

    • Coupling buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

    • Blocking buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

    • Wash buffer: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0, and 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Procedure:

    • Wash 1 ml of NHS-activated Sepharose resin with 10 volumes of ice-cold 1 mM HCl.

    • Immediately dissolve 10-20 mg of this compound in 2 ml of coupling buffer.

    • Mix the this compound solution with the resin slurry and incubate with gentle rotation for 4 hours at room temperature or overnight at 4°C.

    • Centrifuge the mixture at 500 x g for 1 minute and discard the supernatant.

    • Block any remaining active groups on the resin by incubating with blocking buffer for 2 hours at room temperature.

    • Wash the resin with alternating cycles of wash buffers (3-4 cycles) to remove non-covalently bound this compound.

    • Store the this compound-coupled resin at 4°C in a suitable storage buffer (e.g., PBS with 0.02% sodium azide).

1.2. Affinity Purification

  • Materials:

    • Yeast cell culture (e.g., Saccharomyces cerevisiae or Candida albicans)

    • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

    • Wash buffer (e.g., Lysis buffer with lower detergent concentration)

    • Elution buffer (e.g., 0.1 M glycine pH 2.5, or a high concentration of free this compound)

    • Neutralization buffer (1 M Tris-HCl, pH 9.0)

  • Procedure:

    • Grow yeast cells to mid-log phase and harvest by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells using glass beads or a French press.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Incubate the clarified lysate with the this compound-coupled resin (and a control resin with no this compound) for 2-4 hours at 4°C with gentle rotation.

    • Pack the resin into a column and wash with 20-30 column volumes of wash buffer.

    • Elute the bound proteins using the elution buffer. If using a low pH elution buffer, collect fractions into tubes containing neutralization buffer.

    • Analyze the eluted proteins by SDS-PAGE followed by silver or Coomassie staining.

    • Excise specific protein bands for identification by mass spectrometry (LC-MS/MS).

Yeast Three-Hybrid (Y3H) System

The Y3H system is a powerful genetic method to identify protein-ligand interactions in vivo. It is an adaptation of the yeast two-hybrid system where a hybrid small molecule acts as a bridge between a DNA-binding domain (DBD) and a transcriptional activation domain (AD), leading to the expression of a reporter gene.

Experimental Workflow

cluster_0 System Components cluster_1 Interaction and Screening cluster_2 Hit Identification Bait Synthesis of This compound-Methotrexate (MTX) Hybrid Molecule Interaction Ternary Complex Formation in Yeast Nucleus Bait->Interaction DBD DBD-DHFR Fusion Protein (expressed in yeast) DBD->Interaction AD AD-Prey Fusion Protein (from cDNA library) AD->Interaction Reporter Reporter Gene Activation (e.g., HIS3, lacZ) Interaction->Reporter Screening Selection on Selective Media Reporter->Screening Sequencing Sequencing of Prey Plasmid Screening->Sequencing Identification Identification of This compound-Binding Protein Sequencing->Identification

Caption: Yeast Three-Hybrid (Y3H) Workflow.

Detailed Protocol

2.1. Synthesis of this compound-Methotrexate (MTX) Hybrid Ligand

This requires chemical synthesis to link this compound to methotrexate (MTX) via a flexible linker. The carboxylic acid group of this compound can be activated to form an amide bond with a linker that is subsequently attached to MTX.

2.2. Yeast Strain and Plasmids

  • Yeast Strain: A strain such as L40 or Y2HGold, which contains reporter genes (e.g., HIS3, lacZ) under the control of a GAL4-responsive promoter. This strain should also express a fusion protein of the GAL4 DNA-binding domain with dihydrofolate reductase (DHFR), which binds MTX.

  • Plasmids:

    • A cDNA library plasmid containing yeast genes fused to the GAL4 activation domain (AD).

2.3. Y3H Screening

  • Procedure:

    • Transform the yeast strain expressing the DBD-DHFR fusion with the cDNA library plasmid.

    • Plate the transformed yeast on a synthetic defined (SD) medium lacking tryptophan and leucine to select for the presence of both plasmids.

    • Grow the yeast library in liquid culture and add the this compound-MTX hybrid ligand at various concentrations.

    • Plate the yeast on a selective medium lacking histidine (and often containing 3-amino-1,2,4-triazole, 3-AT, to suppress background growth) to screen for interactions.

    • Colonies that grow on the selective medium are potential "hits."

    • Perform a β-galactosidase assay for further confirmation of the interaction.

    • Isolate the AD-cDNA library plasmid from the positive yeast colonies and sequence the cDNA insert to identify the protein that interacts with this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stability of proteins in their native cellular environment. The binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in its melting temperature.

Experimental Workflow

cluster_0 Cell Treatment and Heating cluster_1 Protein Extraction and Analysis cluster_2 Quantification Treatment Treat Yeast Cells with This compound or Vehicle Heating Heat Aliquots at Different Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Protein (Western Blot or Mass Spec) Centrifugation->Quantification Analysis Analyze Thermal Shift Quantification->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol for Yeast

3.1. Cell Culture and Treatment

  • Materials:

    • Saccharomyces cerevisiae culture

    • YPD medium

    • This compound

    • DMSO (vehicle control)

  • Procedure:

    • Grow S. cerevisiae to mid-log phase in YPD medium.

    • Harvest the cells and resuspend them in fresh YPD.

    • Divide the cell suspension into two flasks. Treat one with the desired concentration of this compound and the other with an equivalent volume of DMSO.

    • Incubate for 1-2 hours at 30°C.

3.2. Thermal Challenge and Protein Extraction

  • Materials:

    • PCR tubes or strips

    • Thermocycler

    • Lysis buffer (as in affinity chromatography protocol)

    • Glass beads

  • Procedure:

    • Aliquot the treated and control cell suspensions into PCR tubes.

    • Place the tubes in a thermocycler and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

    • Transfer the heated cell suspensions to microcentrifuge tubes.

    • Lyse the cells by vortexing with glass beads.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C.

3.3. Analysis of Soluble Proteins

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an antibody specific to a suspected target protein (e.g., prolyl-tRNA synthetase).

    • Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

  • Mass Spectrometry (Proteome-wide CETSA):

    • The soluble fractions from different temperature points are processed for proteomic analysis (e.g., TMT labeling and LC-MS/MS).

    • This allows for an unbiased, proteome-wide identification of proteins that are thermally stabilized by this compound.

Conclusion

The identification of this compound's cellular targets is a critical step in understanding its antifungal mechanism and for the rational design of new drugs. The methodologies described here—Affinity Chromatography, Yeast Three-Hybrid systems, and Cellular Thermal Shift Assays—provide a powerful and complementary toolkit for researchers. While direct quantitative binding data for this compound remains to be published, the application of these robust protocols will undoubtedly accelerate the discovery and validation of its molecular targets.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cispentacin Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cispentacin. Our goal is to help you overcome potential solubility challenges and ensure the success of your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro assays?

A1: this compound is an amphoteric and water-soluble antibiotic.[1][2] For in vitro assays, the recommended and most commonly used solvents are aqueous-based. Specifically, sterile saline or a 0.1 M phosphate buffer (pH 7.0) have been successfully used.[3] Given its inherent water solubility, organic co-solvents are generally not necessary for most applications.

Q2: I am observing precipitation when preparing my this compound stock solution. What could be the cause?

A2: While this compound is water-soluble, precipitation can still occur under certain conditions:

  • Exceeding Solubility Limit: You may be attempting to prepare a concentration that exceeds the solubility limit of this compound in your chosen solvent. Although specific quantitative solubility data is not widely published, starting with lower concentrations and gradually increasing is a practical approach.

  • Incorrect pH: As an amphoteric molecule, the pH of the solution can influence the solubility of this compound. Ensure your buffer is within a suitable pH range, such as the reported pH of 7.0 for phosphate buffer.

  • Low Temperature: Solubility can decrease at lower temperatures. Ensure your solvent is at room temperature before dissolving the compound.

Q3: Can I use DMSO to dissolve this compound?

A3: While Dimethyl Sulfoxide (DMSO) is a common solvent for poorly soluble compounds in biological assays, its use for the water-soluble this compound is not documented and may not be necessary. Furthermore, DMSO can interfere with certain assays and has been shown to inactivate some platinum-based drugs.[1] In antifungal susceptibility testing, DMSO has been observed to affect the growth of fungi, which could influence the experimental outcome.[4][5] Given that this compound is readily soluble in aqueous buffers, it is advisable to avoid DMSO unless a specific experimental reason necessitates its use. If DMSO is considered, its potential impact on the assay should be carefully evaluated.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For general guidance on the storage of bioactive chemical solutions, it is recommended to store stock solutions in aliquots in tightly sealed vials at -20°C.[6] This practice helps to minimize freeze-thaw cycles and reduces the risk of contamination. Generally, such solutions may be usable for up to one month.[6] However, for optimal results, it is always best to prepare fresh solutions for each experiment. Lyophilized this compound powder should be stored desiccated at -20°C.[6]

Q5: How stable is this compound in aqueous solution?

  • Prepare fresh solutions before use.

  • If storage is necessary, store at -20°C in aliquots.[6]

  • Protect the solution from light.

  • Use buffers within a neutral pH range, as significant deviations to acidic or alkaline conditions can accelerate the degradation of some compounds.[8][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound powder is not dissolving in water or buffer. Exceeding the solubility limit.Try preparing a lower concentration. If a higher concentration is needed, you may need to perform a solubility test to determine the maximum solubility in your specific buffer system.
Low temperature of the solvent.Ensure the solvent is at room temperature before attempting to dissolve the this compound.
Incorrect pH of the buffer.Verify the pH of your buffer. A neutral pH (around 7.0) is a good starting point.
Precipitation occurs after the stock solution is prepared and stored. Supersaturated solution was created.This can happen if the initial dissolution was aided by heat. Upon cooling, the compound may precipitate. Prepare the solution at room temperature.
Change in temperature.If the solution is stored at a lower temperature (e.g., 4°C), the solubility may decrease. Allow the solution to come to room temperature and vortex to see if it redissolves.
Evaporation of the solvent.Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the concentration of this compound.
Inconsistent results in in vitro assays. Degradation of this compound in the stock solution.Prepare fresh stock solutions for each experiment. Avoid multiple freeze-thaw cycles by storing in single-use aliquots.
Interaction with the solvent.If using a co-solvent like DMSO, it may be interfering with the assay. Switch to an aqueous buffer like saline or phosphate buffer.
Incorrect concentration of the stock solution.Verify calculations and ensure accurate weighing of the this compound powder. If solubility is a concern, consider quantifying the concentration of your stock solution using a suitable analytical method.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Phosphate Buffer
  • Materials:

    • This compound powder

    • 0.1 M Phosphate Buffer, pH 7.0

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated balance

  • Procedure:

    • Determine the desired concentration of your this compound stock solution (e.g., 10 mg/mL).

    • Accurately weigh the required amount of this compound powder.

    • Add the corresponding volume of 0.1 M phosphate buffer (pH 7.0) to the vial containing the this compound powder.

    • Vortex the solution until the this compound is completely dissolved. Visually inspect for any particulate matter.

    • If the solution will not be used immediately, dispense it into single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: Empirical Determination of this compound Solubility
  • Materials:

    • This compound powder

    • Chosen aqueous solvent (e.g., sterile water, PBS)

    • A series of sterile microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Add a fixed volume of the solvent to a series of tubes (e.g., 1 mL).

    • Add incrementally increasing amounts of this compound powder to each tube (e.g., 1 mg, 5 mg, 10 mg, 20 mg, etc.).

    • Vortex each tube vigorously for 2-5 minutes to facilitate dissolution.

    • Allow the tubes to equilibrate at room temperature for at least one hour.

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved solid.

    • Carefully inspect the supernatant. The highest concentration that results in a clear solution without any visible precipitate represents the approximate solubility limit under those conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_assay In Vitro Assay weigh Weigh this compound add_solvent Add Aqueous Solvent (e.g., PBS) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot For Storage dilute Dilute to Working Concentration dissolve->dilute Immediate Use store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw thaw->dilute perform_assay Perform Assay dilute->perform_assay

Caption: Recommended workflow for preparing and using this compound solutions.

troubleshooting_logic start Precipitation Observed? check_conc Is Concentration Too High? start->check_conc Yes lower_conc Action: Lower Concentration check_conc->lower_conc Yes check_temp Is Solvent Cold? check_conc->check_temp No resolved Issue Resolved lower_conc->resolved warm_solvent Action: Warm Solvent to RT check_temp->warm_solvent Yes check_ph Is pH Correct? check_temp->check_ph No warm_solvent->resolved adjust_ph Action: Use Neutral pH Buffer check_ph->adjust_ph No check_ph->resolved Yes adjust_ph->resolved

Caption: Troubleshooting logic for this compound precipitation issues.

References

Cispentacin Stability in Cell Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of cispentacin in various cell culture media. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the effective and reproducible use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antifungal agent that acts as a cyclic β-amino acid. Its primary mechanism of action involves the disruption of amino acid transport and metabolism in susceptible fungi.[1] It is actively transported into fungal cells via amino acid permeases.[2] Once inside, it can interfere with processes like protein and RNA synthesis.[2]

Q2: How stable is this compound in cell culture media?

Q3: How often should I refresh the medium containing this compound?

A3: The frequency of media changes will depend on the stability of this compound in your specific cell culture system. As a general starting point, consider refreshing the medium every 24-48 hours. However, for long-term experiments, it is highly recommended to perform a stability study to determine the degradation rate of this compound.

Q4: What are the potential signs of this compound degradation in my experiments?

A4: Signs of this compound degradation may include a decrease in its expected antifungal activity, leading to inconsistent or irreproducible results. You might observe a reduced efficacy in inhibiting fungal growth over time, even with regular media changes.

Q5: Can I pre-mix this compound into my media and store it?

A5: It is generally not recommended to store cell culture media containing this compound for extended periods without prior stability testing. The stability of antibiotics in media can be limited.[4] It is best practice to add freshly prepared this compound solution to the media immediately before use.

Troubleshooting Guide

Encountering issues in your experiments with this compound? This guide provides potential causes and solutions related to its stability.

Issue 1: Variable or Decreased Antifungal Activity
  • Potential Cause: this compound may be degrading in the cell culture medium at 37°C over the course of your experiment. The components of the media, pH shifts during cell growth, or exposure to light can contribute to its degradation.[3][4][5]

  • Troubleshooting Steps:

    • Perform a Stability Study: Determine the half-life of this compound in your specific cell culture medium under your experimental conditions (see "Experimental Protocol for Assessing this compound Stability" below).

    • Increase Dosing Frequency: Based on the stability data, you may need to refresh the this compound-containing medium more frequently.

    • Protect from Light: Store stock solutions and media containing this compound protected from light, as light can degrade some media components and potentially the compound itself.[4]

    • Prepare Fresh Solutions: Always use freshly prepared this compound solutions for each experiment.

Issue 2: Inconsistent Results Between Experiments
  • Potential Cause: Inconsistencies in the preparation of this compound stock solutions or variations in the age of the media supplements could be a factor. The reactivity of compounds like cisplatin with media components has been noted to affect experimental outcomes.[6]

  • Troubleshooting Steps:

    • Standardize Stock Solution Preparation: Ensure a consistent protocol for dissolving and diluting this compound.

    • Use Fresh Media and Supplements: Use media and supplements from the same lot number whenever possible and avoid using expired reagents.

    • Control for Media Age: Prepare fresh complete media for each set of experiments.

Logical Troubleshooting Flow

TroubleshootingFlow start Start: Inconsistent or Decreased this compound Activity check_stability Have you determined the stability of This compound in your specific media? start->check_stability perform_stability Action: Perform a stability study (See Protocol) check_stability->perform_stability No check_frequency Is the dosing frequency adequate based on stability data? check_stability->check_frequency Yes perform_stability->check_frequency increase_frequency Action: Increase the frequency of media changes. check_frequency->increase_frequency No check_storage Are stock solutions and media protected from light and stored properly? check_frequency->check_storage Yes increase_frequency->check_storage improve_storage Action: Store aliquots at -20°C or -80°C and protect from light. check_storage->improve_storage No check_freshness Are you using freshly prepared This compound solutions for each experiment? check_storage->check_freshness Yes improve_storage->check_freshness use_fresh Action: Prepare this compound solutions immediately before use. check_freshness->use_fresh No end Resolution: Consistent Experimental Results check_freshness->end Yes use_fresh->end

Caption: Troubleshooting workflow for addressing inconsistent this compound activity.

Experimental Protocol for Assessing this compound Stability

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium. The use of High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for accurate quantification.[7]

Objective: To determine the degradation rate of this compound in a chosen cell culture medium at 37°C over a specified time course.

Materials:

  • This compound powder

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, glutamine)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator at 37°C with 5% CO2

  • HPLC or LC-MS system

  • Appropriate solvents for mobile phase and sample preparation

  • Sterile syringe filters (0.22 µm)

Methodology:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Ensure complete dissolution.

  • Spiking the Medium: Add the this compound stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. Prepare a sufficient volume for the entire time course.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your T=0 sample.

  • Incubation: Place the remaining medium in the 37°C incubator.

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot of the medium from the incubator.

  • Sample Processing:

    • For each time point, if the medium contains serum, perform a protein precipitation step (e.g., by adding 3 volumes of cold acetonitrile).

    • Centrifuge the samples to pellet any precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analytical Quantification: Analyze the samples by HPLC or LC-MS to determine the concentration of this compound. A standard curve of this compound should be prepared and run with each analysis for accurate quantification.

  • Data Analysis: Plot the concentration of this compound versus time. From this data, you can calculate the degradation rate and the half-life (t½) of this compound in the medium.

Workflow for this compound Stability Assessment

StabilityWorkflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_media Spike Cell Culture Medium prep_stock->spike_media t0_sample Collect T=0 Sample spike_media->t0_sample incubate Incubate at 37°C t0_sample->incubate time_points Collect Samples at Various Time Points incubate->time_points process_samples Process Samples (e.g., Protein Precipitation) time_points->process_samples analyze Analyze by HPLC or LC-MS process_samples->analyze calculate Calculate Degradation Rate and Half-Life analyze->calculate

Caption: Experimental workflow for determining this compound stability in cell culture media.

Data Presentation

The quantitative data obtained from the stability study should be summarized in a table for easy comparison.

Table 1: Example of this compound Stability Data in Cell Culture Medium at 37°C

Time (Hours)This compound Concentration (µg/mL)Percent Remaining (%)
010.0100
29.898
49.595
89.191
128.787
247.575
485.656
723.939

Note: The data in this table is illustrative and should be replaced with your own experimental results.

This compound's Mechanism of Action

To better understand the implications of this compound stability on its biological activity, it is helpful to visualize its mechanism of action.

MoA cluster_cell Fungal Cell permeases Amino Acid Permeases transport This compound Transport permeases->transport Mediates interference Interference with Amino Acid Metabolism transport->interference inhibition Inhibition of Protein and RNA Synthesis interference->inhibition cell_death Fungal Cell Death inhibition->cell_death cispentacin_ext Extracellular this compound cispentacin_ext->permeases

Caption: Simplified diagram of this compound's mechanism of action in fungal cells.

References

Optimizing Cispentacin dosage and administration routes in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing cispentacin in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a murine model of systemic candidiasis?

For a systemic Candida albicans infection in mice, a starting point for dose-ranging studies can be derived from the reported 50% protection dose (PD50). The PD50 has been shown to be 10 mg/kg for a single intravenous (IV) administration and 30 mg/kg for a single oral (PO) administration.[1][2]

Q2: Which routes of administration are effective for this compound?

This compound has demonstrated efficacy in mice through both parenteral (intravenous) and oral routes of administration.[1][2]

Q3: What is the acute toxicity profile of this compound in mice?

This compound exhibits low acute toxicity. Studies have shown no lethal effects at doses up to 1,000 mg/kg via intravenous injection and 1,500 mg/kg via intraperitoneal and oral administrations in mice.[1][2]

Q4: How does this compound exert its antifungal effect?

This compound is actively transported into Candida albicans cells through amino acid permeases.[3] Once inside the cell, it inhibits protein and RNA synthesis, thereby exerting its antifungal effect.[3]

Q5: Is this compound water-soluble?

Yes, this compound is a water-soluble and amphoteric compound.[4] For in vivo experiments, it can be dissolved in saline.[2]

Troubleshooting Guides

Issue 1: Lack of Efficacy in an In Vivo Model

Potential Cause Troubleshooting Step
Suboptimal Dosage 1. Review the current dosage in relation to the known PD50 values (10 mg/kg IV, 30 mg/kg PO for systemic candidiasis in mice).[1][2] 2. Conduct a dose-response study to determine the optimal dose for your specific animal model and fungal strain.
Inappropriate Administration Route 1. If using the oral route, consider that bioavailability may be lower than the intravenous route. The PD50 for oral administration is three times higher than for intravenous administration.[1][2] 2. For initial efficacy studies, consider using the intravenous route to ensure direct systemic exposure.
Instability of this compound in Solution 1. Prepare fresh solutions of this compound in saline before each administration. 2. Ensure proper storage of the this compound stock compound as per the manufacturer's instructions.
Fungal Strain Resistance 1. Confirm the in vitro susceptibility of your fungal strain to this compound. While this compound has shown broad anti-Candida activity, strain-specific differences may exist.[1]

Issue 2: Unexpected Toxicity or Adverse Events

Potential Cause Troubleshooting Step
High Dosage 1. Although acute lethal toxicity is low, consider potential non-lethal toxicities at your current dose.[1][2] 2. Reduce the dosage and perform a dose-escalation study to identify the maximum tolerated dose (MTD) in your specific model.
Vehicle-Related Toxicity 1. If using a vehicle other than saline, run a vehicle-only control group to assess for any adverse effects caused by the vehicle itself.
Rapid Intravenous Injection 1. Administer intravenous injections slowly to avoid potential acute cardiovascular or other adverse reactions.

Data Presentation

Table 1: In Vivo Efficacy of this compound Against Systemic Candida albicans Infection in Mice

Administration Route50% Protection Dose (PD50)Citation
Intravenous (IV)10 mg/kg[1][2]
Oral (PO)30 mg/kg[1][2]

Table 2: Acute Toxicity of this compound in Mice

Administration RouteDose with No Acute Lethal ToxicityCitation
Intravenous (IV)1,000 mg/kg[1][2]
Intraperitoneal (IP)1,500 mg/kg[1][2]
Oral (PO)1,500 mg/kg[1][2]

Experimental Protocols

Protocol 1: Systemic Candidiasis Model in Mice for Efficacy Testing

  • Animal Model: Use male ICR mice.

  • Infection:

    • Culture Candida albicans in a suitable medium (e.g., Sabouraud Dextrose Broth) and prepare a cell suspension in sterile saline.

    • Infect mice intravenously with a lethal dose of the C. albicans suspension. The exact inoculum size should be predetermined to cause mortality in untreated control animals within a specified timeframe (e.g., 7-14 days).

  • This compound Preparation:

    • Dissolve this compound in sterile saline to the desired concentrations.

  • Drug Administration:

    • Administer a single dose of this compound via the desired route (e.g., intravenous or oral) immediately after the fungal challenge.

    • Include a vehicle control group (saline only) and potentially a positive control group with a known antifungal agent.

  • Monitoring and Endpoints:

    • Observe the animals daily for a set period (e.g., 10-14 days) for signs of morbidity and mortality.

    • The primary endpoint is the survival rate. The PD50 can be calculated from the survival data across different dose groups.

    • Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys, spleen) at a specific time point post-infection.

Mandatory Visualizations

experimental_workflow cluster_preclinical In Vivo Dosage Optimization Workflow start Start: Define Animal Model and Fungal Strain dose_ranging Acute Toxicity & MTD Study (Dose Escalation) start->dose_ranging pd50_study Efficacy Study: PD50 Determination (IV and PO routes) dose_ranging->pd50_study Establish Safe Dose Range pharmacokinetics Pharmacokinetic (PK) Study (Optional but Recommended) pd50_study->pharmacokinetics Correlate Efficacy with Exposure data_analysis Data Analysis and Optimal Dose Selection pd50_study->data_analysis Determine Effective Doses pharmacokinetics->data_analysis end Proceed to Further Preclinical Development data_analysis->end

Caption: Workflow for in vivo this compound dosage optimization.

signaling_pathway cluster_pathway This compound Mechanism of Action cispentacin_ext Extracellular This compound permease Amino Acid Permeases cispentacin_ext->permease Transport membrane Fungal Cell Membrane cispentacin_int Intracellular This compound permease->cispentacin_int inhibition_protein Inhibition cispentacin_int->inhibition_protein inhibition_rna Inhibition cispentacin_int->inhibition_rna protein_synthesis Protein Synthesis (Ribosome) rna_synthesis RNA Synthesis (RNA Polymerase) inhibition_protein->protein_synthesis inhibition_rna->rna_synthesis

Caption: this compound's transport and inhibitory pathway.

References

Troubleshooting inconsistent results in Cispentacin antifungal assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address inconsistent results in Cispentacin antifungal assays.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound agar dilution assays show no antifungal activity, while published literature reports potent effects?

A1: This is a known discrepancy for this compound. Studies have shown that while this compound is effective in liquid culture (broth dilution) and in vivo models, it shows no significant activity in agar dilution assays using various media like Knopp's agar, yeast extract-glucose-peptone agar (YGPA), and Sabouraud dextrose agar (SDA).[1] The exact reason is not fully elucidated but may involve the drug binding to the agar matrix or altered fungal physiology on solid media that affects drug uptake. For reliable in vitro results, the broth microdilution method is strongly recommended.[1][2]

Q2: What is the recommended in vitro assay for determining this compound's activity against Candida species?

A2: The recommended method is a turbidimetric broth microdilution assay.[1][2] This method involves incubating the fungal culture in a liquid medium with serial dilutions of this compound in a 96-well microtiter plate. Growth inhibition is measured by reading the optical density (turbidity) with a spectrophotometer.[2] This approach provides quantitative results such as the 50% inhibitory concentration (IC50).[1]

Q3: How does the composition of the growth medium impact this compound assay results?

A3: Medium composition is critical. This compound is a cyclic β-amino acid that is actively transported into fungal cells via amino acid permeases, including a proline-specific permease in Candida albicans.[3][4] If the assay medium is rich in amino acids (especially proline), these can competitively inhibit the uptake of this compound, leading to artificially high minimum inhibitory concentration (MIC) or IC50 values.[3] The use of a defined medium with controlled nutrient levels, such as Yeast Nitrogen Base (YNB) with glucose, is advised for consistency.[1][2]

Q4: My results are inconsistent even when using the broth microdilution method. What factors should I check?

A4: Inconsistency in broth microdilution assays can arise from several factors. Ensure strict adherence to a standardized protocol, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), where applicable.[5] Key parameters to control include:

  • Inoculum Preparation: Use a standardized inoculum density from a fresh, log-phase culture.[2]

  • Medium pH: The pH of the growth medium can influence both fungal growth and drug activity.[6]

  • Incubation Conditions: Maintain consistent temperature (e.g., 35-37°C) and incubation time (e.g., 24-48 hours).[2][7]

  • Endpoint Reading: Use a microplate reader for objective measurement of turbidity to avoid subjective visual interpretation.[2]

  • Media Lot-to-Lot Variability: Different batches of media can have slight compositional differences.[5]

Q5: What is the mechanism of action for this compound, and how does it relate to assay conditions?

A5: this compound has a dual mechanism of action. Its primary mode involves being actively transported into the fungal cell, where it is believed to interfere with amino acid metabolism.[8] Specifically, it can inhibit protein and RNA synthesis and may target isoleucyl-tRNA synthetase.[3][4] This reliance on amino acid transport systems makes the assay highly sensitive to the amino acid content of the growth medium.[3]

Q6: Are there specific fungal species known to be resistant to this compound?

A6: this compound has demonstrated good activity against Candida and Cryptococcus species.[1][4] However, it is reported to be ineffective against Aspergillus species.[4] Accurate species identification of the test organism is crucial, as intrinsic resistance is a key factor in the spectrum of activity for any antifungal agent.[9]

Troubleshooting Guide

Problem: No or Low Inhibition in Agar-Based Assays (Disk Diffusion/Agar Dilution)
  • Question: My this compound compound shows no zone of inhibition on an agar plate. Is the compound inactive?

  • Answer: Not necessarily. This compound is known to perform poorly in agar-based assays.[1] It is recommended to switch to a broth microdilution (turbidimetric) method to assess its activity accurately.

Problem: High Variability in Minimum Inhibitory Concentration (MIC) Values
  • Question: I am getting different MIC values for the same fungal strain across different experiments. What could be the cause?

  • Answer: High variability often points to a lack of standardization. Refer to the checklist in Table 2 and the detailed protocol below. Pay close attention to preparing a consistent inoculum from the same growth phase and ensuring the medium composition is identical between runs.

Problem: No Fungal Growth in Control Wells
  • Question: The wells without any this compound are not showing any fungal growth. What went wrong?

  • Answer: This indicates an issue with the inoculum or the medium. The fungal culture may have been non-viable, or the inoculum density might have been too low. Alternatively, a component of the medium could be inhibiting growth. Verify your cell counting method, use a fresh culture, and check the quality of your medium components.

Experimental Protocols

Protocol: Broth Microdilution Turbidimetric Assay for Candida albicans

This protocol is adapted from established methodologies for determining the IC50 of this compound.[2]

  • Inoculum Preparation: a. Streak C. albicans on a Yeast Extract-Peptone-Dextrose (YPD) agar plate and incubate at 28°C for 18-24 hours. b. Inoculate a single colony into 5 mL of YGP medium (1.5% glucose, 1.0% peptone, 0.4% yeast extract, 0.05% K2HPO4, 0.05% MgSO4·7H2O, pH 7.0). Incubate at 28°C for 18 hours with shaking. c. Transfer 0.1 mL of the overnight culture into 5 mL of fresh YGP medium and incubate at 28°C for 4 hours to ensure cells are in the logarithmic growth phase. d. Harvest the cells, wash with sterile saline, and resuspend in Yeast Nitrogen Base (YNB) medium with glucose. Adjust the cell density to approximately 1 x 10^4 cells/mL.

  • Assay Plate Preparation: a. Prepare serial dilutions of this compound in 0.1 M phosphate buffer (pH 7.0) or the final assay medium. b. In a 96-well microtiter plate, add 50 µL of the this compound dilutions to the appropriate wells. c. Add 200 µL of the prepared fungal suspension to each well. d. Include control wells:

    • Growth Control: 200 µL of fungal suspension + 50 µL of buffer (no drug).
    • Negative Control (Blank): 250 µL of fresh YNB medium.

  • Incubation and Measurement: a. Incubate the plate at 37°C for 40-48 hours without agitation. b. Measure the optical density (turbidity) of each well at 620 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the negative control (blank) from all other readings. b. Calculate the percentage of growth inhibition for each this compound concentration relative to the growth control. c. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in growth.

Data Presentation

Table 1: Comparison of Assay Methodologies for this compound

Assay MethodTypical OrganismRecommended MediumExpected OutcomeReference
Broth Microdilution Candida albicansYeast Nitrogen Base (YNB) + GlucoseActive : IC50 values typically in the range of 6.3 - 12.5 µg/mL.[1]
Agar Dilution Yeasts and MoldsKnopp's, YGPA, SDAInactive : No significant growth inhibition observed.[1]
In Vivo Systemic Infection Candida albicans (mice)N/AActive : Demonstrates good therapeutic efficacy.[1][2]

Table 2: Troubleshooting Checklist for Broth Microdilution Assay

ParameterPotential IssueRecommended Action
Inoculum Cell density too high/low; cells not in log phase.Standardize cell counting; always use a fresh 4-hour subculture.[2]
Medium High concentration of competing amino acids (e.g., proline).Use a minimal, defined medium like YNB.[2]
pH Suboptimal pH affecting drug uptake or fungal growth.Ensure the final pH of the medium is controlled and consistent (e.g., pH 7.0).[2][6]
Drug Solution Degradation or precipitation of this compound.Prepare fresh stock solutions and dissolve in an appropriate buffer.[2]
Incubation Temperature or duration fluctuations.Use a calibrated incubator and maintain consistent incubation times.
Endpoint Reading Subjective visual assessment.Use a microplate reader at a fixed wavelength (e.g., 620 nm) for objective results.[2]

Visualizations

Cispentacin_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular cluster_cell Fungal Cell Cispentacin_ext This compound Permeases Amino Acid Permeases (e.g., Proline Permease) Cispentacin_ext->Permeases Uptake Cispentacin_int This compound (intracellular) Permeases->Cispentacin_int ileRS Isoleucyl-tRNA Synthetase Cispentacin_int->ileRS Inhibits RNA_Synth RNA Synthesis Cispentacin_int->RNA_Synth Inhibits Protein_Synth Protein Synthesis ileRS->Protein_Synth Required for Growth_Inhibition Fungal Growth Inhibition Protein_Synth->Growth_Inhibition RNA_Synth->Growth_Inhibition

Caption: this compound is actively transported into the fungal cell and inhibits key metabolic pathways.

Assay_Workflow Recommended Workflow for Broth Microdilution Assay start Start prep_inoculum 1. Prepare Log-Phase Fungal Inoculum (1x10^4 cells/mL) start->prep_inoculum plate_setup 3. Add Drug and Inoculum to 96-Well Plate prep_inoculum->plate_setup prep_drug 2. Prepare Serial Dilutions of this compound prep_drug->plate_setup incubate 4. Incubate Plate (37°C, 40-48 hours) plate_setup->incubate read_plate 5. Measure Turbidity (OD 620nm) with Plate Reader incubate->read_plate analyze 6. Calculate % Inhibition and Determine IC50 read_plate->analyze end_node End analyze->end_node

Caption: A standardized workflow for consistent this compound antifungal susceptibility testing.

G Troubleshooting Logic for Inconsistent Results start Inconsistent or Unexpected Results check_method What assay method was used? start->check_method agar_path Switch to Broth Microdilution Method check_method->agar_path Agar-Based broth_path Review Broth Assay Parameters check_method->broth_path Broth-Based consistent_results Results should be consistent agar_path->consistent_results check_medium Is the medium defined (e.g., YNB)? broth_path->check_medium use_defined_medium Use a minimal defined medium to avoid competitive inhibition. check_medium->use_defined_medium No check_inoculum Is the inoculum standardized? check_medium->check_inoculum Yes use_defined_medium->check_inoculum standardize_inoculum Use fresh, log-phase culture at a consistent cell density. check_inoculum->standardize_inoculum No check_inoculum->consistent_results Yes standardize_inoculum->consistent_results

Caption: A decision tree to diagnose and resolve common issues in this compound assays.

References

Technical Support Center: Large-Scale Synthesis and Purification of Cispentacin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed, publicly available protocols and quantitative data for the large-scale industrial production of Cispentacin are limited. The following troubleshooting guide and FAQs are based on the general principles of amino acid antibiotic fermentation and purification, adapted to the known properties of this compound. The provided quantitative data and experimental protocols are illustrative and should be optimized for specific laboratory and pilot-plant conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary microorganisms used for this compound production?

A1: this compound is a naturally occurring antifungal agent produced by the fermentation of specific bacterial strains. The most commonly cited producers are Bacillus cereus (strain L450-B2) and Streptomyces setonii (strain 7562).[1] Both strains have been used for the initial isolation and characterization of this compound. The choice of strain for large-scale production may depend on factors such as fermentation yield, downstream processing compatibility, and regulatory considerations.

Q2: What is the general workflow for the large-scale production and purification of this compound?

A2: The overall process involves upstream fermentation to produce this compound, followed by downstream processing to isolate and purify the final product. A typical workflow includes:

  • Inoculum Preparation: Culturing a seed stock of the production strain.

  • Fermentation: Large-scale cultivation of the microorganism in a bioreactor under optimized conditions to maximize this compound production.

  • Cell Separation: Removal of the microbial biomass from the fermentation broth, typically through centrifugation or filtration.

  • Primary Purification: Initial capture and concentration of this compound from the clarified broth, often using ion-exchange chromatography.

  • Secondary Purification: Further purification to remove impurities, which may involve additional chromatography steps (e.g., reversed-phase chromatography).

  • Crystallization: Isolation of pure this compound in a solid, crystalline form from a suitable solvent system.

  • Drying and Formulation: Final processing of the crystalline product.

This compound Production Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Inoculum\nPreparation Inoculum Preparation Large-Scale\nFermentation Large-Scale Fermentation Inoculum\nPreparation->Large-Scale\nFermentation Inoculation Cell\nSeparation Cell Separation Large-Scale\nFermentation->Cell\nSeparation Harvest Primary\nPurification (IEX) Primary Purification (IEX) Cell\nSeparation->Primary\nPurification (IEX) Secondary\nPurification (RPC) Secondary Purification (RPC) Primary\nPurification (IEX)->Secondary\nPurification (RPC) Crystallization Crystallization Secondary\nPurification (RPC)->Crystallization Drying &\nFormulation Drying & Formulation Crystallization->Drying &\nFormulation

Caption: General workflow for this compound production and purification.

Troubleshooting Guides

Fermentation & Synthesis

Q3: We are experiencing low titers of this compound in our fermentation runs. What are the potential causes and how can we troubleshoot this?

A3: Low this compound titers can stem from several factors related to the fermentation conditions and the health of the microbial culture. Here are some common causes and troubleshooting steps:

  • Suboptimal Medium Composition: The concentration of carbon, nitrogen, and essential minerals can significantly impact secondary metabolite production.

    • Troubleshooting:

      • Review and optimize the concentrations of key nutrients. For amino acid-based antibiotics, complex nitrogen sources like yeast extract or peptone can be beneficial.

      • Ensure a balanced carbon-to-nitrogen ratio.

      • Screen for potential limiting nutrients through supplementation experiments.

  • Improper Fermentation Parameters: pH, temperature, dissolved oxygen (DO), and agitation rate are critical for optimal growth and production.

    • Troubleshooting:

      • Monitor and control pH within the optimal range for your production strain (e.g., near neutral for many Bacillus and Streptomyces species).

      • Ensure adequate aeration and agitation to maintain sufficient DO levels, as this compound biosynthesis is an aerobic process.

      • Verify that the temperature is maintained at the optimal level for the specific strain.

  • Strain Viability and Inoculum Quality: A poor-quality inoculum will lead to a suboptimal fermentation.

    • Troubleshooting:

      • Ensure the seed culture is in the exponential growth phase at the time of inoculation.

      • Verify the purity of the culture to rule out contamination.

      • Periodically re-evaluate the productivity of the master cell bank.

Illustrative Fermentation Parameters:

Parameter Typical Range Troubleshooting Focus
Temperature 28-37 °C Strain-dependent, ensure consistency
pH 6.5-7.5 Control with automated acid/base addition
Dissolved Oxygen (DO) > 20% saturation Increase agitation or aeration rate if low
Agitation Speed 100-500 rpm Balance oxygen transfer with shear stress

| Fermentation Time | 96-168 hours | Monitor production kinetics to determine optimal harvest time |

Purification

Q4: We are facing challenges with the initial recovery of this compound from the fermentation broth using ion-exchange chromatography (IEX). What are the common issues?

A4: this compound is an amino acid and thus a zwitterionic molecule, making ion-exchange chromatography a suitable capture step. Common challenges include:

  • Poor Binding to the Resin:

    • Cause: Incorrect pH of the loading buffer. This compound has an isoelectric point (pI), and for it to bind to a cation-exchange resin, the buffer pH must be below its pI, giving it a net positive charge. Conversely, for an anion-exchange resin, the pH should be above its pI.

    • Troubleshooting: Adjust the pH of the clarified fermentation broth to be at least 1-1.5 pH units away from the pI of this compound to ensure it is sufficiently charged to bind to the selected resin.

  • Low Recovery During Elution:

    • Cause: Inappropriate elution buffer composition or gradient.

    • Troubleshooting:

      • Optimize the salt concentration or pH of the elution buffer. A gradual increase in salt concentration (gradient elution) or a step-wise change in pH can be used to elute this compound.

      • Ensure the elution conditions are not causing precipitation of this compound on the column.

  • Co-elution of Impurities:

    • Cause: Other charged molecules in the fermentation broth having similar binding properties to this compound.

    • Troubleshooting:

      • Optimize the elution gradient to improve the separation of this compound from closely eluting impurities.

      • Consider a different type of ion-exchange resin (e.g., strong vs. weak ion exchanger) or a different chromatography mode for the subsequent purification step.

IEX_Troubleshooting start Low this compound Recovery from IEX q1 Is this compound binding to the column? start->q1 a1_yes Check elution conditions. Optimize salt gradient or pH. q1->a1_yes Yes a1_no Adjust loading buffer pH. Ensure pH is appropriate for binding based on pI. q1->a1_no No q2 Is this compound eluting from the column? a2_yes Proceed to next step. q2->a2_yes Yes a2_no Increase salt concentration or change pH of elution buffer. q2->a2_no No q3 Is the eluted this compound pure? a3_yes Process is optimized. q3->a3_yes Yes a3_no Optimize elution gradient. Consider alternative chromatography step. q3->a3_no No a1_yes->q2 a2_yes->q3

Caption: Troubleshooting decision tree for ion-exchange chromatography.

Q5: We are observing inconsistent crystal formation and low yields during the final crystallization step. What factors should we investigate?

A5: Crystallization of small, polar, zwitterionic molecules like this compound can be challenging. Key factors to investigate include:

  • Solvent System: The choice of solvent and anti-solvent is critical.

    • Troubleshooting: Screen a variety of solvent systems. Typically, a solvent in which this compound is soluble (e.g., water) is mixed with an anti-solvent in which it is poorly soluble (e.g., a water-miscible organic solvent like isopropanol or acetone) to induce crystallization.

  • Supersaturation: Crystallization occurs from a supersaturated solution.

    • Troubleshooting: Control the rate of addition of the anti-solvent or the rate of cooling to avoid rapid precipitation, which can trap impurities and lead to small, poorly formed crystals.

  • Purity of the Feed Stream: Impurities can inhibit crystallization or affect crystal morphology.

    • Troubleshooting: Ensure the this compound solution entering the crystallization step is of high purity. If necessary, an additional polishing chromatography step may be required.

  • pH: The pH of the solution can affect the solubility of this compound and its crystallization behavior.

    • Troubleshooting: Adjust the pH to a point where this compound is least soluble, which is typically near its isoelectric point.

Experimental Protocols

Illustrative Protocol for Ion-Exchange Chromatography Purification of this compound

This protocol is a general guideline and should be optimized for your specific process.

  • Resin Selection and Column Packing:

    • Select a strong cation-exchange resin (e.g., a sulfopropyl-based resin).

    • Pack a column to the desired bed height according to the manufacturer's instructions.

  • Column Equilibration:

    • Equilibrate the column with a suitable buffer at a pH at least 1 unit below the pI of this compound (e.g., 20 mM sodium acetate, pH 4.5).

    • Continue to pass the equilibration buffer through the column until the pH and conductivity of the outlet stream are the same as the inlet buffer.

  • Sample Loading:

    • Adjust the pH of the clarified fermentation broth to match the equilibration buffer.

    • Load the pH-adjusted broth onto the column at a controlled flow rate.

    • Collect the flow-through and monitor for any this compound that may not have bound to the resin.

  • Washing:

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Continue washing until the UV absorbance at 280 nm (to monitor for protein removal) returns to baseline.

  • Elution:

    • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., from 0 to 1 M NaCl in the equilibration buffer) over 10-20 column volumes.

    • Alternatively, a step elution with a fixed concentration of salt can be used.

    • Collect fractions and analyze for this compound content.

  • Regeneration and Storage:

    • Regenerate the column by washing with a high salt solution (e.g., 2 M NaCl) followed by a sanitizing agent (e.g., 0.1 M NaOH), and then store in an appropriate solution as recommended by the manufacturer.

Data Presentation

Illustrative Quantitative Data for this compound Production (Hypothetical)

Process StepParameterValueUnit
FermentationFinal Titer2.5g/L
Fermentation Volume1000L
Total this compound2.5kg
Cell SeparationRecovery98%
This compound in Broth2.45kg
Ion-ExchangeRecovery90%
ChromatographyThis compound after IEX2.21kg
Purity85%
Reversed-PhaseRecovery85%
ChromatographyThis compound after RPC1.87kg
Purity>98%
CrystallizationRecovery92%
Final Yield1.72kg
Final Purity>99.5%
Overall Process Overall Yield 68.8 %

References

Validation & Comparative

Comparative analysis of Cispentacin and amphotericin B mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Cispentacin and Amphotericin B: Mechanisms and Efficacy

This guide provides a detailed comparison of the antifungal agents this compound and Amphotericin B, intended for researchers, scientists, and drug development professionals. We will explore their distinct mechanisms of action, present comparative experimental data, and outline the methodologies used in key studies.

Introduction

Amphotericin B (AmB) , a polyene macrolide discovered in 1955, has long been a cornerstone for treating serious systemic fungal infections.[1][2] Its broad spectrum and fungicidal activity make it a potent therapeutic agent, though its use is often limited by significant toxicity, particularly nephrotoxicity.[2][3][4]

This compound , isolated from Bacillus cereus in the late 1980s, is a water-soluble, amphoteric antibiotic.[5][6] It is a cyclic β-amino acid, structurally identified as (1R,2S)-2-aminocyclopentane-1-carboxylic acid.[6][7] While demonstrating modest in vitro activity in some assays, it shows powerful in vivo efficacy against systemic candidiasis in animal models.[5][8]

Mechanisms of Action

The two compounds combat fungal pathogens through fundamentally different pathways. Amphotericin B physically disrupts the fungal cell membrane, while this compound acts intracellularly to halt essential biosynthetic processes.

Amphotericin B: Membrane Disruption

The primary mechanism of Amphotericin B involves its high affinity for ergosterol, the main sterol component in fungal cell membranes.[4][9]

  • Binding to Ergosterol : AmB molecules bind irreversibly to ergosterol within the fungal plasma membrane.[9][10]

  • Pore Formation : This binding leads to the aggregation of AmB molecules, forming transmembrane channels or pores.[1][10][11]

  • Ion Leakage : These pores disrupt the membrane's integrity, causing a rapid leakage of essential monovalent ions like K+, Na+, and H+.[10][11]

  • Cell Death : The resulting ionic imbalance leads to depolarization of the membrane and ultimately, fungal cell death.[3][9]

A secondary mechanism involves the induction of oxidative stress through the formation of free radicals, which contributes to cellular damage.[3][12] Its toxicity in humans stems from a lower-affinity binding to cholesterol in mammalian cell membranes, causing similar disruptive effects.[4][10]

AmphotericinB_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space (Fungus) AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to ROS Reactive Oxygen Species (ROS) AmB->ROS Induces Pore Transmembrane Pore (AmB-Ergosterol Complex) Ergosterol->Pore Forms Ions K+, Na+, H+ Ions Pore->Ions Causes Leakage Death Fungal Cell Death Ions->Death Leads to ROS->Death Contributes to

Mechanism of Action of Amphotericin B.
This compound: Biosynthesis Inhibition

This compound's mechanism relies on its structural similarity to amino acids, allowing it to enter the cell and interfere with protein and RNA synthesis.

  • Active Transport : this compound is actively transported into Candida albicans cells via amino acid permeases, particularly a specific inducible proline permease.[13]

  • Inhibition of tRNA Charging : Inside the cell, this compound inhibits the charging of proline to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[13]

  • Inhibition of Macromolecule Synthesis : This interference leads to the downstream inhibition of protein synthesis (measured by [14C]lysine incorporation) and RNA synthesis (measured by [3H]adenine incorporation).[13]

Unlike many antifungals, this compound does not directly target the cell wall or membrane. Its activity is dependent on the expression of specific transport proteins on the fungal cell surface.

Cispentacin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space (Fungus) Cispentacin_ext This compound Permease Amino Acid Permease (Proline) Cispentacin_ext->Permease Recognized by Cispentacin_int This compound Permease->Cispentacin_int Transports into cell Prolyl_tRNA Prolyl-tRNA Synthetase Cispentacin_int->Prolyl_tRNA Inhibits tRNA charging RNA_Synth RNA Synthesis Cispentacin_int->RNA_Synth Inhibits Protein_Synth Protein Synthesis Prolyl_tRNA->Protein_Synth Required for Growth_Inhibition Fungal Growth Inhibition Protein_Synth->Growth_Inhibition Leads to RNA_Synth->Growth_Inhibition Leads to

Mechanism of Action of this compound.

Comparative Data Summary

The following table summarizes the key characteristics and quantitative data for both antifungal agents.

FeatureAmphotericin BThis compound
Drug Class Polyene MacrolideCyclic β-Amino Acid
Primary Target Ergosterol in the cell membrane[9]Prolyl-tRNA Synthetase[13]
Mechanism Forms pores, causes ion leakage, induces oxidative stress[3][10]Inhibits protein and RNA synthesis[13]
Effect Fungicidal[9]Fungistatic/Fungicidal (Dose-dependent)
Spectrum Broad: Candida, Aspergillus, Cryptococcus, Histoplasma, Blastomyces, Coccidioides[9]Primarily Candida and Cryptococcus species[8][14]
Resistance Altered membrane sterols (ERG gene mutations), increased catalase activity[15](Not well-documented) Likely involves alterations in amino acid permease transport.
Quantitative Performance Data
ParameterAmphotericin BThis compoundFungal Species
MIC / IC50 (in vitro) 0.03 - 1.0 µg/mL (MIC)[9]6.3 - 12.5 µg/mL (IC50)[8]Candida albicans
PD50 (in vivo) ~0.5 - 1.0 mg/kg (IV, model dependent)10 mg/kg (IV); 30 mg/kg (PO)[8]Systemic C. albicans (mice)
Acute Toxicity (LD50) High (e.g., Oral LD50 >5 g/kg in rats, but IV is much more toxic)[9]Low (>1,000 mg/kg IV in mice)[8]Mice

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key assays mentioned.

Protocol 1: Turbidimetric Measurement of IC50 (this compound)

This method is used to determine the in vitro susceptibility of yeast to an antifungal agent.

  • Medium Preparation : Prepare Yeast Nitrogen Base Glucose (YNG) medium.

  • Drug Dilution : Serially dilute this compound in 0.1 M phosphate buffer (pH 7.0) to achieve a range of concentrations.

  • Inoculum Preparation : Prepare a fungal suspension of Candida albicans adjusted to a standard concentration (e.g., 10^6 cells/mL).

  • Assay Setup : In a 96-well microtiter plate, mix 180 µL of YNG medium with 20 µL of the fungal suspension in each well. Add the diluted drug to achieve the final desired concentrations.[16]

  • Incubation : Incubate the plate without agitation at 37°C for 40 hours.[16]

  • Measurement : Measure the optical density (turbidity) of each well using a microplate autoreader at a wavelength of 620 nm.[16]

  • Data Analysis : A control well with no drug represents 0% inhibition, and a well with fresh medium represents 100% inhibition. The IC50 is calculated as the drug concentration that reduces turbidity by 50% compared to the control.[16]

Protocol 2: In Vivo Efficacy in a Murine Systemic Infection Model (PD50)

This protocol assesses the therapeutic efficacy of an antifungal in a living organism.

  • Animal Model : Use a cohort of immunocompetent or immunocompromised (e.g., cyclophosphamide-treated) male ICR mice.[16]

  • Fungal Challenge : Infect the mice with a lethal dose of Candida albicans A9540 via intravenous (IV) injection.[5]

  • Drug Administration : Divide the mice into groups. Administer the test compound (this compound) and a comparator (Amphotericin B) at various single doses (e.g., mg/kg) through a specific route (IV, IP, or PO) immediately after the fungal challenge. A control group receives a vehicle (e.g., saline).[8]

  • Observation : Monitor the animals daily for a set period (e.g., 10-14 days) for signs of toxicity and mortality.[16]

  • Data Analysis : The 50% Protective Dose (PD50) is calculated, representing the dose of the drug required to protect 50% of the infected mice from death.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Observation & Analysis A1 Select Mouse Cohort (e.g., ICR mice) B1 Induce Systemic Infection (IV Fungal Challenge) A1->B1 A2 Prepare Fungal Inoculum (Lethal dose of C. albicans) A2->B1 A3 Prepare Drug Dilutions (this compound, AmB, Vehicle) B2 Administer Single Dose (IV, PO) to Test Groups A3->B2 B1->B2 Immediately after C1 Monitor Survival (Daily for 14 days) B2->C1 C2 Record Mortality Data C1->C2 C3 Calculate PD50 Value C2->C3

Workflow for In Vivo Efficacy (PD50) Determination.

Conclusion

Amphotericin B and this compound represent two distinct strategies for combating fungal infections.

  • Amphotericin B is a broad-spectrum, potent fungicidal agent that acts by directly destroying the fungal cell membrane. Its efficacy is well-established, but its clinical utility is hampered by significant host toxicity.

  • This compound offers a more targeted approach, exploiting fungal amino acid transport systems to inhibit essential intracellular processes. This mechanism results in remarkably low toxicity. While its in vitro potency can appear modest depending on the assay conditions, its excellent in vivo efficacy, particularly via oral administration, highlights its potential as a therapeutic agent with a favorable safety profile.

Further research into this compound and its derivatives may provide valuable alternatives to conventional antifungals, especially in treating infections caused by Candida species where toxicity is a major concern.

References

Validating the In Vivo Antifungal Efficacy of Cispentacin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antifungal efficacy of Cispentacin and its derivatives, supported by available experimental data. The information is intended to assist researchers in evaluating the potential of these compounds as antifungal therapeutics.

This compound, a naturally occurring cyclic β-amino acid, and its synthetic derivatives have demonstrated notable in vivo activity against pathogenic fungi, particularly Candida species.[1][2] Unlike many antifungal agents that target the cell membrane or wall, this compound and its analogs employ a distinct mechanism of action, making them promising candidates for overcoming existing antifungal resistance.

Mechanism of Action

This compound and its derivatives are actively transported into fungal cells via amino acid permeases.[3] Once inside the cell, they interfere with protein synthesis. The derivative PLD-118 (icofungipen), for example, has been shown to specifically inhibit isoleucyl-tRNA synthetase, leading to the disruption of fungal cell growth.[4][5][6] This targeted approach offers a different strategy compared to conventional antifungals.

Mechanism of Action of this compound Derivatives cluster_extracellular Extracellular Space cluster_cell Fungal Cell Cispentacin_Derivative This compound Derivative Amino_Acid_Permease Amino Acid Permease Cispentacin_Derivative->Amino_Acid_Permease Active Transport Isoleucyl_tRNA_Synthetase Isoleucyl-tRNA Synthetase Amino_Acid_Permease->Isoleucyl_tRNA_Synthetase Inhibition Protein_Synthesis Protein Synthesis Isoleucyl_tRNA_Synthetase->Protein_Synthesis Blocks Fungal_Growth_Inhibition Fungal Growth Inhibition Protein_Synthesis->Fungal_Growth_Inhibition Leads to

Mechanism of Action of this compound Derivatives

Comparative In Vivo Efficacy

The following tables summarize the available in vivo data for this compound and its derivatives compared to other antifungal agents.

Table 1: Systemic Candida albicans Infection in Mice
CompoundAdministration RouteDoseEfficacy (PD50 in mg/kg)ComparatorComparator PD50 (mg/kg)Reference
This compound Intravenous (iv)Single dose10Amphotericin B0.4[7]
Oral (po)Single dose305-Fluorocytosine1.8 (iv), 2.5 (po)[7]
PLD-118 (icofungipen) Oral (po)10-20 mg/kg/dayDose-dependent protection--
FR109615 --Excellent in vivo efficacy noted--[8]

PD50 (Protective Dose 50): The dose required to protect 50% of the animals from lethal infection. Data for FR109615 is qualitative as specific PD50 values were not provided in the cited literature.

Table 2: Other In Vivo Models of Candidiasis
CompoundInfection ModelAnimal ModelEfficacyComparatorComparator EfficacyReference
This compound Lung CandidiasisImmunocompromised MicePD50 of 28 mg/kg (iv)Amphotericin BPD50 of 0.7 mg/kg (iv)[9]
Vaginal CandidiasisMicePD50 of 76 mg/kg (po)Amphotericin BPD50 of 0.19 mg/kg (po)[9]
PLD-118 (icofungipen) Oropharyngeal and Esophageal Candidiasis (Fluconazole-Resistant C. albicans)Immunocompromised RabbitsDosage-dependent antifungal activityFluconazoleNo effect[4]
Disseminated CandidiasisPersistently Neutropenic RabbitsDose-dependent reduction in fungal burden in kidneys, liver, spleen, and brain--[1]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of in vivo studies. Below are generalized protocols based on the cited literature for systemic candidiasis models.

Murine Model of Systemic Candidiasis

This model is widely used to evaluate the efficacy of antifungal agents against disseminated Candida infections.

Experimental Workflow for In Vivo Antifungal Efficacy Testing Animal_Model 1. Animal Model Selection (e.g., ICR Mice) Immunosuppression 2. Immunosuppression (Optional) (e.g., Cyclophosphamide) Animal_Model->Immunosuppression Infection 3. Fungal Challenge (e.g., Intravenous injection of C. albicans) Immunosuppression->Infection Treatment 4. Treatment Administration (iv, ip, or po) Infection->Treatment Monitoring 5. Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint 6. Endpoint Analysis (Fungal Burden in Organs, Histopathology) Monitoring->Endpoint

References

Investigating the Off-Target Effects of Cispentacin in Fungal vs. Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of Cispentacin, an antifungal agent, in fungal versus mammalian cells. The content is based on publicly available experimental data and established scientific principles.

Introduction to this compound

This compound, a cyclic β-amino acid antibiotic, has demonstrated potent in vivo activity against pathogenic fungi, most notably Candida albicans[1][2][3][4]. Its efficacy stems from a targeted mechanism of action within the fungal cell. However, a critical aspect of preclinical drug development is the assessment of off-target effects in the host, in this case, mammalian cells. This guide aims to objectively compare the known on-target effects in fungi with the potential off-target effects in mammalian systems, providing a framework for researchers investigating this and other aminoacyl-tRNA synthetase inhibitors.

On-Target Effects in Fungal Cells

The primary mechanism of action of this compound in fungal cells is the inhibition of protein synthesis. This is achieved through the specific targeting of isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA) during translation[5][6][7].

The process begins with the active transport of this compound into the fungal cell via amino acid permeases[5][7]. Once inside, this compound acts as a competitive inhibitor of IleRS, leading to a depletion of charged isoleucyl-tRNA. This halts protein synthesis, ultimately resulting in fungal cell death[5][6]. Some studies also suggest a dual mode of action, where this compound may interfere with amino acid transport and the cellular regulation of amino acid metabolism[8].

cluster_extracellular Extracellular Space cluster_cell Fungal Cell Cispentacin_ext This compound Permease Amino Acid Permease Cispentacin_ext->Permease Active Transport Cispentacin_int This compound (intracellular) Permease->Cispentacin_int IleRS Isoleucyl-tRNA Synthetase (IleRS) Cispentacin_int->IleRS Inhibits Protein_Synth Protein Synthesis IleRS->Protein_Synth Enables IleRS->Protein_Synth Cell_Death Fungal Cell Death Protein_Synth->Cell_Death Inhibition leads to

Caption: On-target mechanism of this compound in fungal cells.

Potential Off-Target Effects in Mammalian Cells

A key determinant of a successful antimicrobial agent is its selectivity for the pathogen's molecular machinery over the host's. For this compound, the primary concern for off-target effects would be the inhibition of human aminoacyl-tRNA synthetases, both cytosolic and mitochondrial.

  • Human Cytosolic Isoleucyl-tRNA Synthetase (IleRS): While direct comparative inhibitory data for this compound against fungal and human IleRS is not extensively available in public literature, the evolutionary divergence between fungal and human enzymes often provides a basis for selectivity. Structural differences in the active sites of these enzymes can lead to significantly lower binding affinity of the inhibitor for the human counterpart.

  • Human Mitochondrial Isoleucyl-tRNA Synthetase (m-IleRS): Due to the endosymbiotic origin of mitochondria, their protein synthesis machinery shares similarities with that of prokaryotes. This presents a potential for off-target effects, as some antibiotics targeting bacterial ribosomes have been shown to inhibit mitochondrial protein synthesis[9]. However, significant evolutionary changes have also occurred in mitochondrial aaRSs, which can be exploited for selective targeting.

High-dose in vivo studies in mice have shown no acute lethal toxicity at intravenous doses of 1,000 mg/kg and oral/intraperitoneal doses of 1,500 mg/kg, suggesting a wide therapeutic window and low potential for severe off-target effects at therapeutic concentrations[4][10].

cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell Fungal_IleRS Fungal IleRS Fungal_Protein_Synth Protein Synthesis (Inhibited) Fungal_IleRS->Fungal_Protein_Synth On-Target Effect Human_cIleRS Human Cytosolic IleRS Mammalian_Protein_Synth Protein Synthesis (Largely Unaffected) Human_cIleRS->Mammalian_Protein_Synth Potential Off-Target Human_mIleRS Human Mitochondrial IleRS Human_mIleRS->Mammalian_Protein_Synth Potential Off-Target Other_Targets Other Potential Off-Targets This compound This compound This compound->Fungal_IleRS High Affinity This compound->Human_cIleRS Low Affinity (Presumed) This compound->Human_mIleRS Low Affinity (Presumed) This compound->Other_Targets Unknown Affinity

Caption: this compound selectivity: on-target vs. potential off-target effects.

Comparative Data Tables

The following tables summarize the available quantitative data for this compound's activity and toxicity.

Table 1: Antifungal Activity of this compound

OrganismAssay TypeMediumIC50 (µg/mL)Reference(s)
Candida albicans (clinical isolates)Turbidimetric MeasurementYeast Nitrogen Base Glucose6.3 - 12.5[10]

Table 2: In Vivo Toxicity of this compound

Animal ModelAdministration RouteDoseObservationReference(s)
MiceIntravenous (IV)1,000 mg/kgNo acute lethal toxicity[4][10]
MiceIntraperitoneal (IP)1,500 mg/kgNo acute lethal toxicity[4][10]
MiceOral (PO)1,500 mg/kgNo acute lethal toxicity[4][10]

Note: Direct comparative IC50 or Ki values for this compound against fungal versus mammalian isoleucyl-tRNA synthetases are not publicly available. The in vivo data suggests a high therapeutic index.

Experimental Protocols

Detailed below are representative protocols for key experiments used to assess the on-target and off-target effects of antifungal agents like this compound.

Isoleucyl-tRNA Synthetase (IleRS) Activity Assay (ATP-PPi Exchange Assay)

This biochemical assay measures the first step of the aminoacylation reaction catalyzed by IleRS.

  • Enzyme and Substrate Preparation:

    • Purify recombinant fungal and human (cytosolic and mitochondrial) IleRS.

    • Prepare a reaction buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 10 mM KF).

    • Prepare stock solutions of L-isoleucine, ATP, and radiolabeled pyrophosphate ([³²P]PPi).

  • Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, L-isoleucine, ATP, [³²P]PPi, and varying concentrations of this compound.

    • Initiate the reaction by adding the purified IleRS enzyme.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Quenching and Detection:

    • Stop the reaction by adding a quenching solution (e.g., 7% perchloric acid, 1% activated charcoal).

    • The charcoal binds the newly formed [³²P]ATP.

    • Wash the charcoal to remove unincorporated [³²P]PPi.

    • Measure the radioactivity of the charcoal-bound [³²P]ATP using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of ATP formation at each this compound concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Fungal Whole-Cell Growth Inhibition Assay

This assay determines the minimum inhibitory concentration (MIC) or IC50 of this compound against fungal cells.

  • Strain and Media Preparation:

    • Culture the fungal strain (e.g., Candida albicans) in a suitable liquid medium (e.g., Yeast Nitrogen Base Glucose) to mid-log phase.

    • Prepare a serial dilution of this compound in the same medium in a 96-well microplate.

  • Inoculation and Incubation:

    • Inoculate each well with a standardized suspension of fungal cells.

    • Include positive (no drug) and negative (no cells) controls.

    • Incubate the plate at an optimal growth temperature (e.g., 30°C or 37°C) with shaking.

  • Growth Measurement:

    • Measure the optical density (OD) at 600 nm at regular intervals (e.g., every 30 minutes for 24-48 hours) using a microplate reader.

  • Data Analysis:

    • Plot the OD600 values over time to generate growth curves for each this compound concentration.

    • From the growth curves, determine the IC50 (the concentration that inhibits growth by 50%) or the MIC (the lowest concentration with no visible growth).

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of mammalian cells as an indicator of cell viability.

  • Cell Culture and Seeding:

    • Culture a panel of mammalian cell lines (e.g., HepG2, HEK293) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium with the medium containing the various concentrations of this compound.

    • Include vehicle-treated (e.g., DMSO) and untreated controls.

    • Incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the this compound concentration and determine the CC50 (the concentration that reduces cell viability by 50%).

cluster_biochem Biochemical Assays cluster_cellular Cell-Based Assays cluster_omics Broad Off-Target Screening IleRS_Assay IleRS Activity Assay (Fungal vs. Mammalian) Fungal_Growth Fungal Growth Inhibition Assay Mammalian_Cyto Mammalian Cytotoxicity Assay Proteomics Proteomics (Mammalian Cells) Transcriptomics Transcriptomics (Mammalian Cells) Compound Test Compound (e.g., this compound) Compound->IleRS_Assay Compound->Fungal_Growth Compound->Mammalian_Cyto Compound->Proteomics Compound->Transcriptomics

Caption: Experimental workflow for assessing antifungal agent selectivity.

Conclusion

This compound demonstrates potent antifungal activity through the targeted inhibition of fungal isoleucyl-tRNA synthetase. While direct comparative data on its effects on mammalian IleRS is limited in the public domain, high-dose in vivo studies indicate a favorable safety profile, suggesting good selectivity. The evolutionary divergence between fungal and mammalian aaRSs provides a strong rationale for this observed selectivity.

For drug development professionals, the key takeaway is the importance of a multi-faceted experimental approach to thoroughly characterize the selectivity profile of any novel antifungal agent. This includes direct biochemical comparisons of enzyme inhibition, whole-cell assays on both fungal and a panel of mammalian cell lines, and broader 'omics' approaches to uncover any unanticipated off-target effects. The protocols and frameworks provided in this guide offer a starting point for such investigations.

References

A Head-to-Head Comparison of Cispentacin and Flucytosine Against Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug development, a thorough understanding of the comparative efficacy and mechanisms of action of different compounds is paramount. This guide provides a detailed head-to-head comparison of Cispentacin, a novel antifungal agent, and Flucytosine (5-FC), a long-standing therapeutic option, against various Candida species, a common cause of opportunistic fungal infections.

Executive Summary

This comparison synthesizes available in vitro data to evaluate the antifungal activity of this compound and Flucytosine. While direct comparative studies are limited, this guide collates data from various sources to provide a comprehensive overview. Flucytosine exhibits a broad spectrum of activity against many Candida species, although resistance can be a clinical challenge. This compound has shown potent activity, particularly against Candida albicans. A detailed examination of their mechanisms of action reveals distinct cellular targets, offering potential for different therapeutic strategies.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Flucytosine against various Candida species. It is crucial to note that the data for each compound are derived from different studies, and direct comparison should be made with caution due to potential variations in experimental protocols.

Table 1: In Vitro Activity of this compound against Candida Species

Candida SpeciesIC50 (µg/mL)IC100 (µg/mL)
Candida albicans (clinical isolates)6.3 - 12.5[1]6.3 - 50[1]
Candida tropicalis100>100
Candida krusei3.1 - 6.36.3 - 12.5

IC50: 50% inhibitory concentration; IC100: 100% inhibitory concentration. Data obtained by a turbidimetric method in yeast nitrogen base glucose medium.

Table 2: In Vitro Activity of Flucytosine against Candida Species (CLSI Broth Microdilution)

Candida SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans≤0.03 - >640.1251
Candida glabrata≤0.03 - >640.1250.12
Candida parapsilosis≤0.03 - >640.250.25
Candida tropicalis≤0.03 - >640.251
Candida krusei≤0.03 - >64832

MIC values determined after 48 hours of incubation. Data aggregated from multiple laboratories.[2]

Mechanisms of Action

The distinct mechanisms of action of this compound and Flucytosine are a critical aspect of their comparison.

This compound: This compound is actively transported into Candida albicans cells via amino acid permeases.[2] Once inside, it is thought to interfere with protein and RNA synthesis.[2] Specifically, this compound has been shown to inhibit the in vivo incorporation of radiolabeled lysine into protein and adenine into RNA.[2]

Flucytosine (5-FC): Flucytosine acts as a prodrug. It is taken up by fungal cells via cytosine permease. Inside the fungal cell, it is converted to 5-fluorouracil (5-FU) by the enzyme cytosine deaminase. 5-FU is then further metabolized to intermediates that disrupt both DNA and RNA synthesis. The incorporation of 5-fluorouridine triphosphate into fungal RNA inhibits protein synthesis, while the inhibition of thymidylate synthase by 5-fluoro-2'-deoxyuridine-5'-monophosphate disrupts DNA synthesis.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the action of these antifungal agents and the methods used to evaluate them, the following diagrams are provided.

Flucytosine_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell Flucytosine_ext Flucytosine (5-FC) Cytosine_Permease Cytosine Permease Flucytosine_ext->Cytosine_Permease Transport Flucytosine_int Intracellular 5-FC Cytosine_Permease->Flucytosine_int Cytosine_Deaminase Cytosine Deaminase Flucytosine_int->Cytosine_Deaminase Conversion 5FU 5-Fluorouracil (5-FU) Cytosine_Deaminase->5FU RNA_disruption Incorporation into RNA -> Faulty Protein Synthesis 5FU->RNA_disruption DNA_disruption Inhibition of Thymidylate Synthase -> Disrupted DNA Synthesis 5FU->DNA_disruption Fungal_Death Fungal Cell Death RNA_disruption->Fungal_Death DNA_disruption->Fungal_Death

Caption: Mechanism of action of Flucytosine in Candida species.

Antifungal_Susceptibility_Workflow Start Start: Isolate Candida Species Inoculum_Prep Prepare Standardized Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate with Fungal Suspension Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of Antifungal Agent (this compound or Flucytosine) in Microtiter Plate Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Reading Read Minimum Inhibitory Concentration (MIC) (Lowest concentration with significant growth inhibition) Incubation->MIC_Reading Data_Analysis Analyze and Report MIC50, MIC90, and Range MIC_Reading->Data_Analysis End End: Determine Susceptibility Profile Data_Analysis->End

Caption: General workflow for broth microdilution antifungal susceptibility testing.

Experimental Protocols

The determination of in vitro antifungal activity is crucial for comparing the efficacy of different compounds. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol widely used for this purpose.

CLSI Broth Microdilution Method (M27-A3/M27-S4)

  • Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.[2]

  • Drug Dilution: A series of twofold dilutions of the antifungal agent (this compound or Flucytosine) are prepared in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control well.[2] For some agents like amphotericin B, a complete inhibition of growth is the endpoint.

Conclusion

This guide provides a comparative overview of this compound and Flucytosine against Candida species based on available scientific literature. Flucytosine remains a relevant antifungal with a well-characterized mechanism and extensive susceptibility data. This compound shows promise as an antifungal agent with a distinct mechanism of action, warranting further investigation and direct comparative studies against a broader range of Candida species using standardized methodologies. For researchers and drug development professionals, understanding these differences is key to identifying new therapeutic strategies and addressing the ongoing challenge of fungal infections.

References

A Comparative In-Vitro Analysis of Cispentacin's Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Cispentacin's Antifungal Activity Against Key Pathogens.

This guide provides a comprehensive comparison of the in-vitro antifungal activity of this compound against that of established antifungal agents: Fluconazole, Amphotericin B, and Caspofungin. The data presented is compiled from various publicly available studies, offering a statistical validation of this compound's potential as an antifungal compound. This document includes detailed experimental protocols, comparative data tables, and visualizations of the experimental workflow and this compound's proposed mechanism of action.

Comparative Antifungal Activity

The in-vitro efficacy of this compound and comparator antifungal agents was evaluated against various fungal isolates, primarily from the Candida and Aspergillus genera. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values reported in the literature. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Table 1: In-Vitro Activity of this compound and Comparator Drugs against Candida Species (MIC in µg/mL)

Antifungal AgentCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisCandida krusei
This compound 6.3 - 12.5 (IC50)[1][2]No data availableNo data availableNo data availableNo data available
Fluconazole 0.25 - 20.5 - 640.125 - 40.25 - 88 - 64
Amphotericin B 0.125 - 10.125 - 20.125 - 10.25 - 20.5 - 4
Caspofungin 0.03 - 0.50.06 - 10.25 - 20.06 - 0.50.125 - 1

Note: IC50 (50% inhibitory concentration) values for this compound are provided as MIC values were not consistently reported in the same format as for other drugs.

Table 2: In-Vitro Activity of this compound and Comparator Drugs against Aspergillus Species (MIC in µg/mL)

Antifungal AgentAspergillus fumigatusAspergillus flavusAspergillus nigerAspergillus terreus
This compound No significant activity[1][2]No significant activityNo significant activityNo significant activity
Fluconazole 16 - >12832 - >12832 - >12864 - >128
Amphotericin B 0.25 - 20.5 - 40.5 - 41 - 8
Caspofungin 0.015 - 0.250.03 - 0.50.03 - 0.50.06 - 1

Experimental Protocols

The data presented in the tables above are derived from studies that largely adhere to the standardized methodologies for antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following is a generalized protocol based on these standards.

Broth Microdilution Method for Yeasts (CLSI M27-A3 / EUCAST E.Def 7.3.1)
  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in appropriate solvents (e.g., water for Fluconazole and Caspofungin, dimethyl sulfoxide for Amphotericin B). Serial twofold dilutions of each agent are then prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well.

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration from which no colonies or only a few colonies (representing a 99.9% kill rate) are observed.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate Fungal Isolate Culture Culture on Agar Isolate->Culture Inoculum Prepare Inoculum Culture->Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Plates Prepare Drug Dilution Plates Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC Subculture Subculture for MFC Read_MIC->Subculture Read_MFC Read MFC Subculture->Read_MFC

Caption: A generalized workflow for in-vitro antifungal susceptibility testing.

Proposed Mechanism of Action of this compound

This compound's antifungal activity is attributed to its role as an amino acid analogue, which allows it to be actively transported into fungal cells via amino acid permeases. Once inside the cell, it is believed to interfere with protein synthesis. While the exact molecular target has been debated, evidence points towards the inhibition of an aminoacyl-tRNA synthetase. Some studies suggest that a synthetic derivative of this compound, BAY 10-8888, inhibits isoleucyl-tRNA synthetase[3]. Other research indicates that this compound itself can inhibit the in-vitro charging of prolyl-tRNA, suggesting prolyl-tRNA synthetase as a potential target[4]. The diagram below illustrates this general mechanism.

cispentacin_moa cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Cispentacin_out This compound Permease Amino Acid Permease Cispentacin_out->Permease Active Transport Cispentacin_in This compound Permease->Cispentacin_in aaRS Aminoacyl-tRNA Synthetase (Isoleucyl- or Prolyl-) Cispentacin_in->aaRS Binds to Inhibition Inhibition tRNA_charging tRNA Charging Protein_synth Protein Synthesis Inhibition->tRNA_charging Inhibition->Protein_synth

Caption: this compound's proposed mechanism of action in fungal cells.

References

Unlocking Antifungal Synergies: A Comparative Guide to Cispentacin Combination Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the synergistic potential of the antifungal compound cispentacin with other antifungal agents. While specific experimental synergy data for this compound is not yet publicly available, this document outlines the established methodologies for such testing and presents hypothetical data to illustrate the expected outcomes and data presentation.

This compound, a cyclic β-amino acid antibiotic, exhibits a unique mechanism of action, making it a compelling candidate for combination therapy to enhance efficacy and combat resistance.[1][2] This guide details the experimental protocols for synergy testing, focusing on the widely used checkerboard assay, and provides a visual representation of the relevant cellular pathways.

Understanding the Mechanisms: this compound and Potential Partners

This compound's proposed antifungal activity stems from its interference with amino acid transport and metabolism within the fungal cell.[1] This distinct mechanism suggests potential for synergistic interactions with antifungal drugs that target different cellular components.

This compound's Proposed Mechanism of Action:

This compound is actively transported into the fungal cell via amino acid permeases.[3] Inside the cell, it is thought to disrupt amino acid homeostasis, potentially by inhibiting aminoacyl-tRNA synthetases, which are crucial for protein synthesis.[3]

G cluster_cell Fungal Cell Cispentacin_in This compound Aminoacyl_tRNA_Synthetase Aminoacyl-tRNA Synthetase Cispentacin_in->Aminoacyl_tRNA_Synthetase Inhibition Protein_Synthesis Protein Synthesis Aminoacyl_tRNA_Synthetase->Protein_Synthesis Catalyzes Aminoacyl_tRNA_Synthetase->Protein_Synthesis Amino_Acid_Pool Amino Acid Pool Amino_Acid_Pool->Aminoacyl_tRNA_Synthetase Cispentacin_out This compound (extracellular) Permease Amino Acid Permease Cispentacin_out->Permease Transport Permease->Cispentacin_in

Fig. 1: Proposed mechanism of action of this compound.

Mechanisms of Potential Synergistic Partners:

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is essential for ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane.[4]

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-demethylase 14-demethylase Lanosterol->14-demethylase Ergosterol Ergosterol 14-demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Azoles Azoles Azoles->14-demethylase Inhibition

Fig. 2: Mechanism of action of Azole antifungals.
  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[1]

G Polyenes Polyenes Ergosterol Ergosterol Polyenes->Ergosterol Binding Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Component of Pore_Formation Pore Formation Fungal_Cell_Membrane->Pore_Formation Disruption leads to Cell_Death Cell Death Pore_Formation->Cell_Death Causes

Fig. 3: Mechanism of action of Polyene antifungals.

Experimental Protocol: The Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[5][6][7]

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Stock solution of the second antifungal agent

  • Fungal isolate suspension (e.g., Candida albicans) adjusted to a 0.5 McFarland standard

  • Appropriate broth medium (e.g., RPMI-1640)

  • Multichannel pipette

  • Incubator

  • Microplate reader

Workflow:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis Prepare_Stocks Prepare Drug Stock Solutions Serial_Dilute_A Serial Dilute This compound (Drug A) horizontally Prepare_Stocks->Serial_Dilute_A Serial_Dilute_B Serial Dilute Partner Drug (Drug B) vertically Prepare_Stocks->Serial_Dilute_B Prepare_Inoculum Prepare Fungal Inoculum Add_Inoculum Add Fungal Inoculum to all wells Prepare_Inoculum->Add_Inoculum Serial_Dilute_A->Add_Inoculum Serial_Dilute_B->Add_Inoculum Incubate Incubate Plate (e.g., 24-48h at 35°C) Add_Inoculum->Incubate Read_MIC Read MICs (Visually or with plate reader) Incubate->Read_MIC Calculate_FIC Calculate FIC and FICI Read_MIC->Calculate_FIC Interpret Interpret Interaction Calculate_FIC->Interpret

Fig. 4: Experimental workflow for the checkerboard synergy assay.

Procedure:

  • Preparation of Drug Dilutions:

    • In a 96-well plate, create serial dilutions of this compound (Drug A) along the x-axis (e.g., columns 1-10).

    • Create serial dilutions of the second antifungal (Drug B) along the y-axis (e.g., rows A-G).

    • The final volume in each well containing the drug dilutions should be a quarter of the final test volume.

  • Inoculation:

    • Add the standardized fungal inoculum to each well to achieve the final desired cell concentration.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature and duration for the fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

    • Determine the MIC of each drug alone and in combination by visual inspection or by measuring the optical density with a microplate reader.

Data Presentation and Interpretation

The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

Calculation of FICI:

The FIC for each drug is calculated as follows:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FICI is the sum of the FIC values for each drug:

  • FICI = FIC of Drug A + FIC of Drug B

Interpretation of FICI Values:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Hypothetical Synergy Data for this compound:

The following table presents hypothetical data from a checkerboard synergy assay between this compound and other antifungal agents against Candida albicans.

Antifungal Combination MIC Alone (µg/mL) MIC in Combination (µg/mL) FICI Interpretation
This compound 8---
Fluconazole 4---
This compound + Fluconazole-2 (this compound) + 0.5 (Fluconazole)0.375Synergy
Amphotericin B 0.5---
This compound + Amphotericin B-4 (this compound) + 0.125 (Amphotericin B)0.75Additive
Caspofungin 0.25---
This compound + Caspofungin-4 (this compound) + 0.0625 (Caspofungin)0.75Additive

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Conclusion

While experimental data on the synergistic interactions of this compound is currently lacking in published literature, the methodologies for conducting such investigations are well-established. The unique mechanism of action of this compound makes it a prime candidate for combination studies. The protocols and data presentation formats outlined in this guide provide a robust framework for researchers to explore the potential of this compound in synergistic antifungal therapies, which could lead to more effective treatment strategies for fungal infections. Further in vitro and in vivo studies are warranted to elucidate the true synergistic potential of this compound.

References

Cispentacin: A Favorable Safety Profile in Preclinical Benchmarking Against Existing Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive review of preclinical safety data positions the novel antifungal agent, Cispentacin, as a promising candidate with a potentially superior safety profile compared to established antifungal drugs such as Amphotericin B and various azoles. This analysis, designed for researchers, scientists, and drug development professionals, summarizes key quantitative toxicity data, details relevant experimental methodologies, and visualizes the known toxicity pathways of comparator drugs, highlighting the need for further direct comparative studies to fully elucidate this compound's clinical potential.

Executive Summary

Invasive fungal infections pose a significant threat to immunocompromised patients, and the toxicity of current antifungal therapies often limits their clinical utility. This guide provides an objective comparison of the preclinical safety profile of this compound against market-leading antifungals, Amphotericin B and the azole class (represented by Fluconazole and Ketoconazole). The available data indicates that this compound exhibits a remarkably low acute toxicity profile. In contrast, Amphotericin B is associated with significant nephrotoxicity, and azole antifungals have been linked to hepatotoxicity. This guide aims to provide a data-driven resource for the scientific community to inform further research and development in the field of antifungal therapeutics.

Comparative Acute Toxicity

A critical initial assessment of a drug's safety is its acute toxicity, often measured by the median lethal dose (LD50). Preclinical studies in murine models provide a clear distinction between this compound and its counterparts.

Antifungal AgentAnimal ModelRoute of AdministrationAcute Lethal Dose (LD50)Citation
This compound MouseIntravenous (IV)> 1,000 mg/kg
Intraperitoneal (IP)> 1,500 mg/kg
Oral (PO)> 1,500 mg/kg
Amphotericin B MouseIntravenous (IV)~2.3 - 3.0 mg/kg[1][2]
(Conventional)
Amphotericin B MouseIntravenous (IV)> 175 mg/kg[1]
(Liposomal)
Fluconazole Rat/MouseOral (PO)1288 - 1575 mg/kg[3][4]
Ketoconazole RatOral (PO)166 mg/kg[5][6]
Table 1: Comparative Acute Lethal Dose (LD50) of this compound and Existing Antifungals.

Organ-Specific Toxicity Profile

Beyond acute lethality, the potential for organ-specific toxicity is a major concern with existing antifungal agents. Amphotericin B is notoriously nephrotoxic, while azoles are frequently associated with hepatotoxicity.

Nephrotoxicity
Antifungal AgentKey Preclinical Findings (Animal Models)Biomarkers of ToxicityCitation
This compound No data available from published preclinical studies.-
Amphotericin B Increased urinary tubular cell elimination, reduced creatinine clearance in rats with repeated dosing.Increased Blood Urea Nitrogen (BUN), increased serum creatinine, histological evidence of renal tubular necrosis.[7][8]
Table 2: Comparative Preclinical Nephrotoxicity Profile.
Hepatotoxicity
Antifungal AgentKey Preclinical Findings (Animal Models)Biomarkers of ToxicityCitation
This compound No data available from published preclinical studies.-
Azoles (Fluconazole, Itraconazole) Dose-dependent increases in liver enzymes (ALT, ALP), hepatocellular necrosis, and degenerative changes in the liver of rats with sub-chronic administration. Itraconazole was found to be a more potent hepatotoxicant than fluconazole in a comparative rat study.Increased Alanine Aminotransferase (ALT), increased Alkaline Phosphatase (ALP), histological evidence of liver damage.[9][10][11][12]
Table 3: Comparative Preclinical Hepatotoxicity Profile.

Experimental Protocols

The following are generalized protocols for key in vivo toxicity studies based on established guidelines and methodologies.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of a test substance.

Methodology:

  • Animal Model: Typically, female rats or mice are used.

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. A period of acclimatization of at least 5 days is required.

  • Dosing: A single oral dose of the test substance is administered using a gavage needle. The volume administered is typically 1-2 mL/100g body weight.

  • Dose Levels: A stepwise procedure is used, starting with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the initial dose determines the subsequent dose level.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

In Vivo Hepatotoxicity Assessment

Objective: To evaluate the potential of a substance to cause liver injury.

Methodology:

  • Animal Model: Typically, rats are used.

  • Dosing: The test substance is administered daily for a specified period (e.g., 14 or 28 days) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Blood Sampling: Blood samples are collected at baseline and at the end of the study for biochemical analysis.

  • Biochemical Analysis: Plasma or serum is analyzed for liver function markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).

  • Histopathology: At the end of the study, animals are euthanized, and the liver is collected, weighed, and fixed in formalin. Liver sections are stained with hematoxylin and eosin (H&E) and examined microscopically for signs of cellular damage, inflammation, and necrosis.

In Vivo Nephrotoxicity Assessment

Objective: To evaluate the potential of a substance to cause kidney damage.

Methodology:

  • Animal Model: Typically, rats are used.

  • Dosing: The test substance is administered daily for a specified period.

  • Urine and Blood Collection: Urine is collected over a 24-hour period, and blood samples are taken at baseline and at the end of the study.

  • Biochemical Analysis: Serum is analyzed for markers of renal function, such as Blood Urea Nitrogen (BUN) and creatinine. Urine may be analyzed for proteinuria and specific kidney injury biomarkers.

  • Histopathology: At the end of the study, kidneys are collected, weighed, and processed for histopathological examination to assess for tubular damage, inflammation, and other abnormalities.

Mechanisms of Toxicity: Signaling Pathways

Understanding the molecular mechanisms behind the toxicity of existing antifungals provides a framework for evaluating the potential risks of new chemical entities.

Amphotericin_B_Nephrotoxicity AmB Amphotericin B Membrane Renal Tubular Cell Membrane (Cholesterol) AmB->Membrane Binds to Pore Pore Formation Membrane->Pore Induces Leakage Ion Leakage (K+, Na+) Pore->Leakage Causes MAPK MAPK Signaling (p38, JNK, ERK) Leakage->MAPK Activates Injury Cell Injury & Apoptosis MAPK->Injury Leads to

Amphotericin B Nephrotoxicity Pathway

The primary mechanism of Amphotericin B-induced kidney damage involves its binding to cholesterol in the renal tubular cell membranes, leading to the formation of pores.[13][14] This disrupts ion balance and activates stress-related signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately causing cell injury and apoptosis.[15]

Azole_Hepatotoxicity Azole Azole Antifungals CYP450 Cytochrome P450 Enzymes Azole->CYP450 Inhibit Reactive Reactive Metabolites & Oxidative Stress Azole->Reactive May lead to Metabolism Drug & Steroid Metabolism CYP450->Metabolism Regulate Inflammation Inflammatory Response (e.g., NF-κB activation) Reactive->Inflammation Can trigger Hepatotoxicity Hepatotoxicity Reactive->Hepatotoxicity Directly causes Inflammation->Hepatotoxicity Contributes to

Azole Antifungal Hepatotoxicity Pathway

Azole antifungals are known inhibitors of cytochrome P450 (CYP450) enzymes, which are crucial for drug and steroid metabolism in the liver.[16] Inhibition of these enzymes can lead to the accumulation of toxic metabolites and oxidative stress. In some instances, this can trigger inflammatory responses, mediated by pathways such as NF-κB, contributing to liver damage.[17]

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound possesses a significantly wider safety margin in terms of acute toxicity compared to conventional Amphotericin B and certain azole antifungals. The absence of reported lethal toxicity at high doses is a promising indicator of its potential for a favorable therapeutic index.

However, a comprehensive assessment of this compound's safety profile requires further investigation, particularly in the areas of sub-chronic and chronic toxicity, with a focus on potential nephrotoxic and hepatotoxic effects. Direct, head-to-head comparative studies with existing antifungals under standardized protocols are essential to definitively establish its relative safety. The elucidation of this compound's mechanism of action and its potential off-target effects will also be crucial in predicting its clinical safety profile.

This guide underscores the potential of this compound as a safer alternative in the antifungal armamentarium. The scientific community is encouraged to pursue further research to fully characterize its safety and efficacy, which could ultimately lead to improved treatment outcomes for patients with life-threatening fungal infections.

References

Safety Operating Guide

Navigating the Disposal of Cispentacin: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Cispentacin Waste Streams

This compound waste in a laboratory setting can be categorized into several streams, each requiring a specific disposal pathway. The primary distinction lies between concentrated stock solutions and diluted working solutions or contaminated materials.

Waste TypeKey CharacteristicsRecommended Disposal Consideration
Solid this compound Pure, unadulterated compound.Treat as hazardous chemical waste.
This compound Stock Solutions High concentration of the antibiotic.Considered hazardous chemical waste. Do not autoclave or drain dispose.[1]
Used Culture Media Low concentration of this compound, potentially containing biohazardous material.Must be considered both chemical and biohazardous waste.[1]
Contaminated Labware Pipette tips, gloves, flasks, etc.Segregate as chemical-contaminated waste.

Procedural Guidance for this compound Disposal

The following step-by-step protocol outlines the recommended procedures for managing this compound waste. Note: This is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

1. Waste Segregation and Collection:

  • Solid this compound and Stock Solutions:

    • Collect in a dedicated, properly labeled, and sealed hazardous waste container.[2] The container should be compatible with the chemical nature of this compound.

    • The label should clearly read "Hazardous Waste" and include the name "this compound."[3]

  • Used Culture Media Containing this compound:

    • If the media contains infectious agents, it must first be decontaminated, typically by autoclaving, to address the biohazard.[2]

    • Crucially, autoclaving does not degrade all antibiotics. [1] Therefore, after autoclaving, the media must still be treated as chemical waste.

    • Collect the autoclaved media in a designated container for liquid chemical waste.[2]

  • Contaminated Labware:

    • Collect all disposable items that have come into contact with this compound (e.g., pipette tips, gloves, empty vials) in a designated container for solid chemical waste.

2. Storage of this compound Waste:

  • Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).[3]

  • Ensure the storage area is secure, well-ventilated, and away from general lab traffic.

  • Liquid waste containers should be stored in secondary containment to prevent spills.[2]

3. Disposal:

  • Arrange for the pickup and disposal of all this compound waste through your institution's certified hazardous waste management vendor.

  • Never dispose of this compound, in any form, down the drain or in the regular trash.[1] Improper disposal can contribute to the development of antibiotic-resistant bacteria in the environment.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start This compound Waste Generation cluster_type Waste Characterization cluster_solid Solid/Stock Solution Pathway cluster_liquid Contaminated Media Pathway cluster_labware Contaminated Labware Pathway cluster_disposal Final Disposal start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid this compound or Stock Solution waste_type->solid_waste Solid or Stock Solution liquid_waste Used Culture Media waste_type->liquid_waste Liquid (e.g., Media) labware Contaminated Labware (Gloves, Tips, etc.) waste_type->labware Contaminated Labware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid store Store in Designated Accumulation Area collect_solid->store biohazard Contains Biohazard? liquid_waste->biohazard autoclave Autoclave to Decontaminate biohazard->autoclave Yes collect_liquid Collect in Liquid Chemical Waste Container biohazard->collect_liquid No autoclave->collect_liquid collect_liquid->store collect_labware Collect in Solid Chemical Waste Container labware->collect_labware collect_labware->store dispose Dispose via Certified Hazardous Waste Vendor store->dispose

Caption: this compound Disposal Decision Workflow.

Environmental Considerations and Regulatory Compliance

The improper disposal of antibiotics poses a significant threat to environmental health, primarily through the promotion of antimicrobial resistance. While specific ecotoxicity data for this compound is not widely published, the general principle of preventing the release of any antibiotic into the environment must be strictly followed.

All laboratory waste disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] It is the responsibility of the waste generator—the laboratory—to ensure that all chemical waste is managed in compliance with federal, state, and local laws.[3][4]

By implementing these procedures, researchers can ensure the safe and compliant disposal of this compound waste, thereby protecting both laboratory personnel and the environment.

References

Essential Safety and Logistical Information for Handling Cispentacin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Cispentacin. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational workflow.

Quantitative Safety Data

While comprehensive toxicological data for this compound is not widely available, a key study has provided the following acute toxicity information in a murine model. This data is crucial for initial risk assessment in a laboratory setting.

ParameterValueSpeciesAdministration RouteCitation
Acute Lethal Toxicity (Intravenous)No lethality observed at 1,000 mg/kgMouseIntravenous (IV)[1]
Acute Lethal Toxicity (Intraperitoneal)No lethality observed at 1,500 mg/kgMouseIntraperitoneal (IP)[1]
Acute Lethal Toxicity (Oral)No lethality observed at 1,500 mg/kgMouseOral (PO)[1]

Experimental Protocols

Handling and Personal Protective Equipment (PPE)

Given that this compound is an antifungal antibiotic and a small molecule of biological origin, it should be handled with care to avoid inhalation, ingestion, and skin contact. The following PPE is mandatory when handling this compound powder or solutions:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are required at all times.

  • Hand Protection : Nitrile gloves should be worn. If handling larger quantities or for prolonged periods, double-gloving is recommended.

  • Body Protection : A standard laboratory coat must be worn.

  • Respiratory Protection : When handling the powdered form of this compound or when there is a risk of aerosol generation, a properly fitted N95 respirator or a higher level of respiratory protection should be used. All work with powdered this compound should be performed in a certified chemical fume hood or a biological safety cabinet.

Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for safety and to maintain the integrity of the compound.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage container should be clearly labeled.

  • Preparation of Solutions :

    • All weighing of powdered this compound and preparation of solutions must be conducted in a chemical fume hood or other suitable ventilated enclosure.

    • Use appropriate labware and ensure it is clean and dry before use.

    • This compound is a water-soluble, amphoteric compound.[2]

  • Use in Experiments :

    • When using this compound in experimental setups, ensure that the area is well-ventilated.

    • Avoid the generation of aerosols.

    • Clearly label all vessels containing this compound solutions.

  • Spill Management :

    • In case of a small spill of powdered this compound, carefully dampen the material with a wet paper towel to avoid creating dust, and then wipe it up.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Place all contaminated materials into a sealed container for proper disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

    • For large spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste :

    • Contaminated PPE (gloves, disposable lab coats), weigh boats, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste :

    • Aqueous solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not pour this compound solutions down the drain.

    • Unused stock solutions are considered hazardous chemical waste and must be disposed of accordingly.

  • Sharps Waste :

    • Any sharps (needles, pipette tips, etc.) contaminated with this compound should be disposed of in a designated sharps container that is then treated as hazardous chemical waste.

Visual Workflow for Handling this compound

Cispentacin_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Store in cool, dry place Weighing Weighing in Fume Hood Storage->Weighing Wear full PPE Dissolving Solution Preparation Weighing->Dissolving In ventilated enclosure Experiment Experimental Use Dissolving->Experiment SolidWaste Solid Waste Collection Experiment->SolidWaste Contaminated PPE, etc. LiquidWaste Liquid Waste Collection Experiment->LiquidWaste Unused solutions FinalDisposal Hazardous Waste Disposal SolidWaste->FinalDisposal LiquidWaste->FinalDisposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cispentacin
Reactant of Route 2
Cispentacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.